Product packaging for 3-Amino-4,6-difluoro-1H-indazole(Cat. No.:CAS No. 1197193-24-0)

3-Amino-4,6-difluoro-1H-indazole

Numéro de catalogue: B599034
Numéro CAS: 1197193-24-0
Poids moléculaire: 169.135
Clé InChI: LURQUCAPVCIQML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4,6-difluoro-1H-indazole (CAS 1197193-24-0) is a high-purity chemical intermediate primarily utilized in the pharmaceutical industry for the synthesis of various biologically active molecules . Its structure, featuring a 1H-indazole core ornamented with both an amino group and strategically placed fluorine atoms, makes it a valuable building block for developing novel compounds with potential therapeutic properties . Researchers often employ this scaffold in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory disorders . The indazole nucleus is a recognized pharmacophore in medicinal chemistry, found in several marketed drugs and experimental compounds targeting a range of kinases . The specific substitution pattern of the amino and fluoro groups on this indazole derivative allows researchers to create sophisticated molecules that target specific proteins or pathways involved in disease progression, particularly in the field of oncology . For example, 3-aminoindazole-based compounds have been explored as potent BCR-ABL inhibitors for chronic myeloid leukemia, including against resistant mutant forms . The versatility of this compound also extends to agrochemical research, where it may be used as a precursor for developing new pesticides or herbicides with enhanced efficacy and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2N3 B599034 3-Amino-4,6-difluoro-1H-indazole CAS No. 1197193-24-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-difluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURQUCAPVCIQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700188
Record name 4,6-Difluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-24-0
Record name 4,6-Difluoro-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Amino-4,6-difluoro-1H-indazole, a fluorinated heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide leverages data from closely related analogs to present a predictive but thorough profile.

Core Chemical Properties

This compound belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. The presence of fluorine atoms and an amino group at specific positions significantly influences its electronic properties, reactivity, and potential as a scaffold in medicinal chemistry.

PropertyValue (for 3-Amino-6-fluoro-1H-indazole)
Molecular Formula C₇H₅F₂N₃
Molecular Weight 169.13 g/mol
Boiling Point 379.3±22.0 °C at 760 mmHg
Density 1.5±0.1 g/cm³
Flash Point 183.2±22.3 °C
LogP 1.26
Vapor Pressure 0.0±0.9 mmHg at 25°C
Index of Refraction 1.737

Detailed spectral data for this compound is not explicitly published. The following tables present predicted and comparative spectral characteristics based on analyses of similar indazole structures.[1][2][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.0br sNH (indazole)
~7.0-7.5mAromatic CH
~5.0br sNH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~150-160 (d, JCF)C-F
~140-150C-NH₂
~110-135Aromatic C
~90-100 (d, JCF)Aromatic C-F

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine and indazole)
1640-1600N-H bending
1600-1450Aromatic C=C stretching
1200-1000C-F stretching

Mass Spectrometry (MS) Data (Predicted)

m/zAssignment
169[M]⁺
142[M - HCN]⁺

Synthesis and Reactivity

The synthesis of 3-aminoindazoles commonly proceeds through the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[3][4]

This protocol is adapted from the synthesis of analogous 3-aminoindazoles.[4] The proposed starting material is 2,4,6-trifluorobenzonitrile.

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 2,4,6-trifluorobenzonitrile (1 equivalent) in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (2-3 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

The 3-amino-1H-indazole core is a versatile scaffold for further chemical modifications. The amino group can undergo acylation, alkylation, and other standard amine reactions. The indazole nitrogen atoms can also be alkylated or arylated, although regioselectivity can be an issue. The fluorine atoms on the benzene ring can potentially be displaced via nucleophilic aromatic substitution under specific conditions.

Synthesis Workflow for this compound

G Synthesis of this compound start 2,4,6-Trifluorobenzonitrile reagents Hydrazine Hydrate n-Butanol start->reagents 1. reaction Reflux (4-6h) reagents->reaction 2. workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup 3. purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification 4. product This compound purification->product 5.

Caption: Proposed synthesis route for this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[4][5] Specifically, 3-aminoindazole derivatives have been investigated as potent inhibitors of various protein kinases.[6]

Derivatives of 3-aminoindazole have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][7] While the specific targets of this compound have not been reported, related compounds are known to inhibit kinases such as Fibroblast Growth Factor Receptors (FGFRs).[5] Inhibition of such kinases can disrupt downstream signaling cascades that promote tumor growth.

Based on the known activity of similar indazole compounds, a plausible mechanism of action involves the inhibition of a receptor tyrosine kinase (RTK), leading to the induction of apoptosis. The following diagram illustrates this hypothetical signaling pathway.

Hypothetical Signaling Pathway for Indazole Derivatives

G Postulated Signaling Pathway of this compound cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Indazole 3-Amino-4,6-difluoro -1H-indazole Indazole->RTK Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Apoptosis Apoptosis Bcl2->Apoptosis

Caption: A potential mechanism of action for this compound.

This guide provides a foundational understanding of this compound based on current scientific literature and knowledge of related compounds. Further experimental validation is necessary to confirm the precise chemical properties and biological activities of this molecule.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Amino-4,6-difluoro-1H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Due to its specific substitution pattern, the synthesis of this molecule requires careful consideration of starting materials and reaction conditions. This document outlines the most plausible synthetic routes based on established chemical principles and published procedures for analogous compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in a laboratory setting.

Introduction

The indazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-HIV activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The specific regioisomer, this compound, is therefore a valuable building block for the synthesis of novel drug candidates. This guide focuses on the practical synthesis of this target molecule.

Proposed Synthetic Pathways

The most direct and commonly employed method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-halobenzonitrile with hydrazine.[3][4] Therefore, the key to synthesizing this compound lies in the preparation of a suitable 2-halo-4,6-difluorobenzonitrile precursor.

A logical and efficient synthetic strategy is a two-step process commencing from commercially available 2,4,6-trifluorobenzonitrile. This pathway involves an initial nucleophilic aromatic substitution (SNAr) to introduce an amino group, followed by a diazotization and Sandmeyer-type reaction to install a halogen at the 2-position, and finally, a cyclization with hydrazine. An alternative, more direct route involves the direct cyclization of a 2-halobenzonitrile with hydrazine.

Pathway 1: From 2,4,6-Trifluorobenzonitrile via a 2-Amino Intermediate

This pathway offers a controlled introduction of the required functionalities.

Synthesis_Pathway_1 start 2,4,6-Trifluorobenzonitrile intermediate1 2-Amino-4,6-difluorobenzonitrile start->intermediate1 NH3 intermediate2 2-Halo-4,6-difluorobenzonitrile intermediate1->intermediate2 1. NaNO2, H+ 2. CuX product This compound intermediate2->product N2H4

Caption: Proposed synthesis of this compound from 2,4,6-Trifluorobenzonitrile.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile

This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the 2-position, which is activated by the electron-withdrawing nitrile group.

  • Reagents and Materials:

    • 2,4,6-Trifluorobenzonitrile

    • Aqueous Ammonia (e.g., 28-30%)

    • Ethanol (or other suitable solvent)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 2,4,6-trifluorobenzonitrile in ethanol.

    • Add an excess of aqueous ammonia to the solution.

    • Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Halo-4,6-difluorobenzonitrile (via Sandmeyer Reaction)

This step involves the conversion of the amino group to a diazonium salt, which is then substituted by a halogen.

  • Reagents and Materials:

    • 2-Amino-4,6-difluorobenzonitrile

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

    • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

    • Ice bath

    • Beaker

    • Stirring rod

  • Procedure:

    • Prepare a solution of 2-Amino-4,6-difluorobenzonitrile in the corresponding hydrohalic acid (e.g., HCl for the chloro-derivative).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of the copper(I) halide in the corresponding concentrated hydrohalic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step is the cyclization of the 2-halobenzonitrile with hydrazine.

  • Reagents and Materials:

    • 2-Halo-4,6-difluorobenzonitrile

    • Hydrazine Hydrate (N₂H₄·H₂O)

    • A high-boiling point solvent (e.g., ethylene glycol, n-butanol, or pyridine)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the 2-halo-4,6-difluorobenzonitrile in the chosen solvent.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Direct Cyclization from a Dihalobenzonitrile

An alternative and potentially more atom-economical route involves the direct reaction of a dihalobenzonitrile with hydrazine. The regioselectivity of the cyclization would be a critical factor in this approach.

Synthesis_Pathway_2 start 2,X-Dihalo-4,6-difluorobenzonitrile (X = F, Cl, Br) product This compound start->product N2H4

Caption: Direct synthesis of this compound from a dihalobenzonitrile.

This approach is analogous to the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.[5][6] The starting material could potentially be 2,3-difluoro-5-bromobenzonitrile or a similar dihalo-difluorobenzonitrile. The reaction would proceed via nucleophilic substitution of one of the halogens by hydrazine, followed by intramolecular cyclization. The choice of solvent and reaction temperature would be crucial to control the regioselectivity and yield.

Quantitative Data

StepPrecursorProductTypical Yield (%)Notes
1. Amination2,4,6-Trifluorobenzonitrile2-Amino-4,6-difluorobenzonitrile70-90Yields for SNAr reactions on activated aryl fluorides are generally high.
2. Sandmeyer Reaction2-Amino-4,6-difluorobenzonitrile2-Halo-4,6-difluorobenzonitrile50-70Yields can be variable depending on the stability of the diazonium salt and the specific halogen being introduced.
3. Indazole Formation (from 2-halobenzonitrile)2-Halo-4,6-difluorobenzonitrileThis compound60-85This cyclization is generally efficient. For example, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile proceeds with high yield.[7]
Direct Cyclization (Pathway 2)2,X-Dihalo-4,6-difluorobenzonitrileThis compound40-60This route is more direct but may suffer from lower yields and the formation of regioisomers, requiring more extensive purification. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine reports an overall yield of 38-45%.[5][6]

Characterization and Spectroscopic Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons and the protons of the amino and indazole NH groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For comparison, in related 1H-indazole-3-amine derivatives, the aromatic protons typically appear in the range of δ 6-8 ppm, and the NH protons can appear as broad signals at δ 10-13 ppm.[7]

    • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the bicyclic system and will be influenced by the fluorine and amino substituents.

    • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 6.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₇H₅F₂N₃ should be observed. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino and indazole groups (around 3200-3400 cm⁻¹), C=N stretching, and C-F stretching should be present.

Conclusion

The synthesis of this compound is achievable through multi-step synthetic sequences starting from readily available fluorinated benzonitriles. The presented pathways, based on well-established organic reactions, provide a robust framework for researchers to produce this valuable building block. Careful optimization of reaction conditions and thorough characterization of intermediates and the final product are essential for successful synthesis. This guide serves as a foundational resource for the laboratory-scale preparation of this compound, enabling further exploration of its potential in the development of novel therapeutic agents.

References

3-Amino-4,6-difluoro-1H-indazole molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Molecular Structure of 3-Amino-4,6-difluoro-1H-indazole

This technical guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a proposed synthetic route for this compound, a molecule of interest for researchers, scientists, and drug development professionals. The unique substitution pattern of this indazole derivative, featuring an amino group and two fluorine atoms, suggests potential for novel biological activities.

Predicted Physicochemical Properties

The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The properties of this compound are predicted as follows:

PropertyPredicted Value
Molecular Formula C₇H₅F₂N₃
Molecular Weight 169.14 g/mol
Appearance Predicted to be a crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO and methanol

Proposed Synthesis

A plausible synthetic route for this compound is based on the well-established reaction of ortho-fluorobenzonitriles with hydrazine.[1] This method is a common and effective way to construct the 3-aminoindazole scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,5-Trifluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4,5-trifluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

G A 2,4,5-Trifluorobenzonitrile C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Work-up and Purification C->D E This compound D->E

Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related compounds, such as 4,6-difluoro-3-methyl-1H-indazole.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN1-H
~7.0-7.2m1HAromatic H
~6.7-6.9m1HAromatic H
~5.5br s2HNH₂

Table 3: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm)Assignment
~150-160 (dd)C4/C6 (C-F)
~140C7a
~135C3
~120C3a
~100-110 (m)C5, C7
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (NH and NH₂)
1640-1600MediumN-H bending
1600-1450Medium-StrongAromatic C=C stretching
1300-1100StrongC-F stretching

Potential Biological Activity and Applications

Indazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[3][4] The introduction of fluorine atoms can enhance these properties.

Fluorinated 3-aminoindazoles, in particular, have been investigated as potential therapeutic agents. For instance, they have been explored as inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites.[4]

Based on the existing literature for analogous compounds, this compound could be a valuable scaffold for the development of novel inhibitors of protein kinases or other enzymes implicated in disease. Further research is warranted to synthesize this compound and evaluate its biological activity in relevant assays.

Conclusion

While direct experimental data on this compound is currently lacking, this technical guide provides a foundational understanding of its predicted properties and a clear path forward for its synthesis and characterization. The unique combination of an amino group and a difluoro substitution pattern on the indazole core makes it a compelling target for further investigation in the field of medicinal chemistry and drug discovery. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the potential of this and related molecules.

References

An In-depth Technical Guide to 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1197193-24-0

Abstract

3-Amino-4,6-difluoro-1H-indazole is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The strategic placement of two fluorine atoms on the benzene ring, coupled with the reactive 3-amino group, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established methodologies for related compounds, and its potential applications, particularly in the development of kinase inhibitors. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from well-documented procedures for analogous structures to provide a robust framework for its synthesis and characterization.

Chemical Properties and Data Presentation

This compound is a solid, white powder at room temperature.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 1197193-24-0[2][3]
Molecular Formula C₇H₅F₂N₃[2]
Molecular Weight 169.13 g/mol [2]
Appearance Solid[3]
Purity Typically ≥95% - 98% (commercial sources)[2][3]
InChI Key LURQUCAPVCIQML-UHFFFAOYSA-N[3]

Synthetic Methodology

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a common and effective method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[4][5][6] Based on this established chemistry, a plausible and detailed experimental protocol is proposed below.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via the reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate.

Synthetic Pathway 2_4_6_trifluorobenzonitrile 2,4,6-Trifluorobenzonitrile reaction_step 2_4_6_trifluorobenzonitrile->reaction_step hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->reaction_step product This compound reaction_step->product Cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (or another suitable high-boiling point solvent like n-butanol)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trifluorobenzonitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

While specific spectral data for this compound is not available in the searched literature, related compounds such as 3-phenyl-6-(trifluoromethyl)-1H-indazole have been characterized by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.[7]

Potential Applications in Drug Discovery: Kinase Inhibition

The 3-aminoindazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[8] This is because the 3-amino group can act as a hydrogen bond donor, effectively interacting with the hinge region of the ATP-binding site of many kinases.[9][10]

Role as a Hinge-Binding Moiety

Numerous successful kinase inhibitors incorporate the 3-aminoindazole moiety to anchor the molecule within the kinase active site.[1][11][12] The fluorine atoms at the 4 and 6 positions of this compound can further enhance its utility by:

  • Modulating pKa: Influencing the acidity of the indazole N-H and the basicity of the 3-amino group, which can fine-tune the hydrogen bonding interactions.

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation.

  • Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.

Potential Kinase Targets

Derivatives of 3-aminoindazole have shown potent inhibitory activity against a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR.[1]

  • FLT3, PDGFRα, and Kit.[9]

  • Polo-like kinase 4 (PLK4).[4][13]

  • Pim kinases.[14]

  • BCR-ABL.[11]

The specific substitution pattern of this compound makes it an attractive starting point for the development of novel inhibitors against these and other clinically relevant kinases.

Logical Workflow for Kinase Inhibitor Development

The development of a kinase inhibitor starting from this compound would typically follow the workflow outlined below.

Kinase Inhibitor Development Workflow start Start with this compound library_synthesis Synthesize a Library of Derivatives start->library_synthesis biochemical_screening Biochemical Screening (Kinase Panel) library_synthesis->biochemical_screening hit_identification Hit Identification biochemical_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies lead_optimization Lead Optimization (Potency, Selectivity, ADME) sar_studies->lead_optimization in_vivo_studies In Vivo Efficacy and Safety Studies lead_optimization->in_vivo_studies clinical_candidate Clinical Candidate Selection in_vivo_studies->clinical_candidate

Caption: A typical workflow for developing kinase inhibitors.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its unique substitution pattern offers potential advantages in terms of binding affinity, selectivity, and metabolic stability. While detailed experimental and biological data for this specific compound are scarce, this technical guide provides a solid foundation for its synthesis and application based on well-established chemical principles and the known utility of the 3-aminoindazole scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 3-amino-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile role as a hinge-binding template for kinase inhibitors and its presence in a variety of biologically active compounds.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and biological significance of 3-amino-1H-indazole derivatives, with a focus on their application in drug discovery and development. While specific data on 3-Amino-4,6-difluoro-1H-indazole is not extensively available in the public domain, this whitepaper will explore the broader class of 3-amino-1H-indazoles, leveraging available literature on related analogs to provide a comprehensive understanding of this important chemical series.

Synthetic Strategies for 3-Amino-1H-Indazole Derivatives

The construction of the 3-amino-1H-indazole core is a critical step in the development of novel therapeutics. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthesis from 2-Halobenzonitriles

A prevalent and efficient method for the synthesis of 3-amino-1H-indazoles involves the reaction of a substituted 2-halobenzonitrile with hydrazine. This approach is widely utilized due to its reliability and the commercial availability of a diverse range of starting materials.

A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[3] Another common method is the copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters and N′-arylbenzohydrazides, which proceeds through a cascade coupling-(deacylation-)condensation process to provide substituted 3-aminoindazoles.[3]

A practical synthesis for a key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, used in the production of the HIV-1 capsid inhibitor Lenacapavir, starts from the inexpensive 2,6-dichlorobenzonitrile.[4] This process involves a regioselective bromination followed by heterocycle formation with hydrazine.[4]

The synthesis of 5-bromo-1H-indazol-3-amine is achieved by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2] This intermediate can then undergo Suzuki coupling with various substituted boronic acid esters to generate further derivatives.[2]

The following diagram illustrates a generalized workflow for the synthesis of 3-amino-1H-indazole derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Halobenzonitrile 2-Halobenzonitrile Cyclization Cyclization 2-Halobenzonitrile->Cyclization Hydrazine Hydrazine Hydrazine->Cyclization 3-Amino-1H-indazole 3-Amino-1H-indazole Cyclization->3-Amino-1H-indazole

Generalized synthetic workflow for 3-amino-1H-indazoles.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-1H-Indazoles from 2-Halobenzonitriles

This protocol is a generalized representation based on common synthetic methods.[2][4]

Materials:

  • Substituted 2-halobenzonitrile (e.g., 2-fluorobenzonitrile derivative)

  • Hydrazine hydrate (80%)

  • Solvent (e.g., ethanol, 1,4-dioxane/water)

  • Base (e.g., Cs2CO3, if required for subsequent reactions)

Procedure:

  • Dissolve the substituted 2-halobenzonitrile in a suitable solvent.

  • Add hydrazine hydrate to the reaction mixture.

  • The reaction mixture is then heated under reflux for a specified period (e.g., 20 minutes to several hours) and monitored by TLC or LC-MS.[2]

  • Upon completion, the reaction is cooled to room temperature.

  • The product is isolated by filtration or extraction.

  • The crude product may be purified by recrystallization or column chromatography to yield the desired 3-amino-1H-indazole derivative.

Biological Activity and Applications

3-Amino-1H-indazole derivatives have demonstrated a wide range of biological activities, most notably as inhibitors of protein kinases, which are crucial targets in oncology.[1][5]

Kinase Inhibition

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, enabling potent interactions with the ATP-binding site of various kinases.[2] For instance, Linifanib (ABT-869), a potent tyrosine kinase receptor inhibitor, features this core structure.[2][5]

The discovery of ABT-869, an orally active multitargeted receptor tyrosine kinase inhibitor, was guided by a structure-based design approach that identified 3-aminoindazole as an efficient hinge-binding template.[1][5] This compound and its analogs have shown potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[1][5]

The following table summarizes the inhibitory activities of some 3-amino-1H-indazole derivatives against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[2][6]
HEK-293 (Normal Cell)33.2[2][6]
Compound 2a KG1 (Acute Myeloid Leukemia)0.0253[6]
SNU16 (Stomach Cancer)0.0774[6]
Signaling Pathways

Derivatives of 3-amino-1H-indazole have been shown to induce apoptosis and affect the cell cycle in cancer cells. For example, compound 6o was found to potentially inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner.[2][6]

The diagram below illustrates the proposed mechanism of action for compound 6o, leading to apoptosis.

G Compound_6o Compound_6o Bcl2_Family Bcl2_Family Compound_6o->Bcl2_Family inhibits p53_MDM2_Pathway p53_MDM2_Pathway Compound_6o->p53_MDM2_Pathway inhibits Apoptosis Apoptosis Bcl2_Family->Apoptosis promotes Cell_Cycle_Arrest Cell_Cycle_Arrest p53_MDM2_Pathway->Cell_Cycle_Arrest induces

Proposed apoptotic pathway of a 3-amino-1H-indazole derivative.

Conclusion

The 3-amino-1H-indazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it a versatile platform for medicinal chemists. Further exploration of this chemical space, including the synthesis and evaluation of novel analogs such as this compound, is warranted to unlock the full therapeutic potential of this important class of compounds. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for next-generation medicines.

References

An In-Depth Technical Guide to 3-Amino-4,6-difluoro-1H-indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3][4] Among its variants, the 3-amino-1H-indazole moiety has emerged as a critical "hinge-binding" fragment, pivotal for the design of potent protein kinase inhibitors.[5][6][7][8] This technical guide focuses on the 3-Amino-4,6-difluoro-1H-indazole core, a specific scaffold designed to enhance biological activity and pharmacokinetic properties through the strategic placement of fluorine atoms. This document provides a comprehensive overview of its synthesis, chemical properties, and extensive biological activities, with a particular emphasis on its role as a kinase inhibitor in oncology. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Indazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][4][9] Its status as a "privileged scaffold" is cemented by its incorporation into several clinically successful drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the PARP inhibitor Niraparib, and the ALK inhibitor Entrectinib.[2][3][5][10] These drugs underscore the versatility of the indazole core in targeting key biomolecules involved in disease pathogenesis.[11][12]

The 3-amino-1H-indazole structure is particularly noteworthy for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[8] This interaction is a common feature in many potent and selective kinase inhibitors. The introduction of fluorine atoms onto the benzene ring of the indazole core is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 4,6-difluoro substitution pattern is of particular interest for its potential to enhance potency and selectivity. This guide will explore the synthesis, derivatization, and biological evaluation of this promising chemical scaffold.

Synthesis and Chemical Properties

The synthesis of 3-amino-1H-indazole derivatives typically begins with appropriately substituted benzonitriles. The core scaffold, this compound, can be synthesized from 2,3,5-trifluorobenzonitrile through a nucleophilic aromatic substitution reaction with hydrazine, followed by cyclization.

Further derivatization is commonly achieved through standard cross-coupling reactions. For instance, Suzuki-Miyaura coupling at a halogenated position (e.g., a bromo- substituted indazole) allows for the introduction of various aryl or heteroaryl groups.[8] Amidation or acylation of the 3-amino group provides another avenue for structural modification and optimization of biological activity.[5][8]

G A Starting Material (e.g., 2,3,5-Trifluorobenzonitrile) B Cyclization with Hydrazine A->B Hydrazine Hydrate, Reflux C Core Scaffold (this compound) B->C D Functionalization (e.g., Bromination) C->D H Acylation / Amidation (at 3-Amino position) C->H E Intermediate (e.g., 5-Bromo-3-amino-4,6-difluoro-1H-indazole) D->E F Suzuki Coupling (with Boronic Acids/Esters) E->F G Final Derivative (Aryl-substituted) F->G I Final Derivative (Amide/Acyl-substituted) H->I

Caption: Generalized workflow for the synthesis and derivatization of 3-amino-indazole scaffolds.

Spectroscopic Characterization: The structure of fluorinated indazoles can be unequivocally confirmed using various spectroscopic techniques. NMR spectroscopy is particularly informative; the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the positions of the fluorine and other substituents on the indazole ring.[13][14] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[5]

Biological Activity and Mechanism of Action

Derivatives of the 3-amino-1H-indazole scaffold are most renowned for their activity as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.

Primary Kinase Targets
  • VEGFR/PDGFR: Many 3-aminoindazole derivatives potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.[1][7] The compound ABT-869 (Linifanib) is a prominent example that incorporates a 3-aminoindazole hinge-binding motif.[7][8]

  • FGFR: Fibroblast Growth Factor Receptors (FGFRs) are another important class of receptor tyrosine kinases targeted by this scaffold. Specific derivatives have shown low nanomolar inhibitory activity against FGFR1 and FGFR2.[3][12]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain 3-amino-1H-indazole derivatives have been shown to act as PI3K/AKT/mTOR inhibitors, leading to antiproliferative effects.[15]

  • Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). The 3-aminoindazole scaffold has been successfully employed to develop potent inhibitors of both wild-type and mutant Bcr-Abl, including the notoriously resistant T315I "gatekeeper" mutant.[3][16]

  • ALK: Anaplastic Lymphoma Kinase (ALK) is a target in certain types of lymphoma and lung cancer. Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core.[3]

  • ERK1/2: The extracellular signal-regulated kinases ERK1/2 are key components of the MAPK signaling pathway. Indazole derivatives have been developed that show potent enzymatic and cellular activity against ERK1/2.[1][3]

Quantitative Biological Data

The following tables summarize the in vitro activity of various 3-amino-1H-indazole derivatives against key kinase targets and cancer cell lines, illustrating the therapeutic potential of the scaffold.

Table 1: Kinase Inhibitory Activity of Selected 3-Amino-1H-Indazole Derivatives

Compound IDTarget Kinase(s)IC₅₀ / K_dReference
116-118 ERK1/29.3 - 25.8 nM (enzymatic)[1][3]
131 VEGFR37 nM[1]
106 FGFR1, FGFR2, FGFR32.0 µM, 0.8 µM, 4.5 µM[1][3]
27a FGFR1, FGFR2< 4.1 nM, 2.0 nM[12]
89 Bcr-Abl (WT), Bcr-Abl (T315I)0.014 µM, 0.45 µM[3]
97 c-Kit, PDGFRβ, FLT368.5 nM, 140 nM, 375 nM (K_d)[3]
127 (Entrectinib) ALK12 nM[3]
AKE-72 (5) Bcr-Abl (WT), Bcr-Abl (T315I)< 0.5 nM, 9 nM[16]

Table 2: Anti-proliferative Activity of Selected 3-Amino-1H-Indazole Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference | | :--- | :--- | :--- | :--- | | 116-118 | HT-29 | Colorectal | 0.9 - 6.1 µM |[1][3] | | W24 | HT-29, MCF-7, A-549, HepG2 | Various | 0.43 - 3.88 µM |[15] | | 6o | K562 | Leukemia | 5.15 µM |[5][8] | | 2f | 4T1 | Breast Cancer | 0.23 - 1.15 µM |[17] | | 1c | NCI-60 Panel | Various | 0.041 - 33.6 µM |[18] | | 27a | KG1, SNU16 | Leukemia, Gastric | 25.3 nM, 77.4 nM |[12] | | AKE-72 (5) | K-562 | Leukemia | < 10 nM (GI₅₀) |[16] |

Signaling Pathways and Cellular Effects

Inhibition of target kinases by 3-amino-indazole derivatives disrupts downstream signaling cascades, leading to various anti-cancer effects at the cellular level.

  • Inhibition of Proliferation and Cell Cycle Arrest: By blocking pro-survival signals, these compounds inhibit cell proliferation. Many derivatives cause cell cycle arrest, often at the G2/M or G0/G1 phase.[5][15][18]

  • Induction of Apoptosis: Disruption of kinase signaling frequently leads to programmed cell death (apoptosis). This is often confirmed by observing the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][15][17]

  • Inhibition of Migration and Invasion: Targeting pathways like VEGFR can inhibit tumor cell migration and invasion, crucial steps in metastasis.[2][15]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Cell Survival, Growth, Proliferation mTORC1->Downstream Inhibitor 3-Amino-Indazole Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 3-amino-indazole derivatives.

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR binds Dimer Dimerization & Autophosphorylation VEGFR->Dimer PLCg PLCγ Dimer->PLCg activates PI3K PI3K Dimer->PI3K activates RAF RAF Dimer->RAF activates Downstream Angiogenesis, Vascular Permeability, Cell Migration PLCg->Downstream downstream signaling PI3K->Downstream downstream signaling RAF->Downstream downstream signaling Inhibitor 3-Amino-Indazole Derivative Inhibitor->VEGFR inhibits

Caption: Inhibition of the VEGFR signaling pathway by 3-amino-indazole derivatives.

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of this compound derivatives.

General Protocol for Synthesis of 3-Amino-1H-indazoles

This protocol is a generalized procedure based on common methods for synthesizing 3-aminoindazoles from 2-halobenzonitriles.[8][19]

  • Reaction Setup: To a sealable reaction vessel, add the starting 2-halobenzonitrile (e.g., 5-bromo-2,3-difluorobenzonitrile) (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as n-butanol or 1,4-dioxane. Add hydrazine hydrate (80% solution, ~10 eq).

  • Reaction: Seal the vessel and heat the mixture to reflux (typically 100-120 °C) for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-amino-1H-indazole derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol for Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[5][8]

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G A Chemical Synthesis & Purification B Structural Characterization (NMR, HRMS) A->B C In Vitro Kinase Assay (Biochemical Screen) B->C Test Compound D Determine IC₅₀ Values C->D E Cellular Proliferation Assay (e.g., MTT Assay) D->E Prioritize Hits F Determine GI₅₀/IC₅₀ Values E->F G Mechanism of Action Studies (Apoptosis, Cell Cycle) F->G Investigate Lead H Lead Optimization G->H

Caption: A typical workflow for the discovery and evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising core for the development of novel therapeutics, particularly in the field of oncology. Its proven ability to act as a hinge-binding motif for a wide range of protein kinases, combined with the advantageous physicochemical properties imparted by difluoro-substitution, makes it a valuable platform for drug discovery. The extensive data on related 3-amino-indazole derivatives demonstrate potent inhibition of key cancer-related targets and significant anti-proliferative activity in various cancer cell lines.

Future research should focus on synthesizing and screening a diverse library of derivatives based on the this compound core to fully explore its structure-activity relationship (SAR). Investigations into their pharmacokinetic profiles (ADME) and in vivo efficacy in preclinical animal models will be crucial steps toward translating the in vitro potential of these compounds into clinical candidates.[7][15][20] Furthermore, exploring their utility against other diseases where kinase dysregulation is implicated could open new therapeutic avenues for this versatile scaffold.

References

Biological Activity of 3-Amino-1H-indazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-indazole-3-amine core structure is a recognized "hinge-binding fragment," crucial for the activity of several kinase inhibitors.[3] Fluorine substitution on the indazole ring has been shown to enhance the biological activity of these derivatives. This guide details the anti-proliferative activities, underlying mechanisms of action, and relevant experimental protocols for representative fluoro-substituted 3-amino-1H-indazole compounds, providing a valuable resource for researchers in oncology and medicinal chemistry.

Anti-Proliferative Activity of Fluoro-Substituted 3-Amino-1H-indazole Derivatives

The introduction of fluorine at the 6-position of the 1H-indazole ring in certain derivatives has demonstrated improved enzymatic and cellular potency, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2).[4] The following table summarizes the inhibitory concentrations (IC50) of a representative 6-fluoro-1H-indazol-3-amine derivative against various cancer cell lines.

CompoundTarget/Cell LineIC50 (nM)
6-fluoro-1H-indazol-3-amine derivative (27a) FGFR1 (enzymatic assay)< 4.1
FGFR2 (enzymatic assay)2.0
KG1 (cell-based assay)25.3
SNU16 (cell-based assay)77.4
Table 1: In vitro activity of a representative 6-fluoro-1H-indazol-3-amine derivative. Data sourced from Cui et al.[4]

Furthermore, a broader series of 1H-indazole-3-amine derivatives have been evaluated for their anti-proliferative effects against a panel of human cancer cell lines. While not all compounds in this series were fluorinated, the data provides a valuable baseline for the anti-cancer potential of this scaffold.

CompoundA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)
Derivative 6o >505.15>50>50
5-Fluorouracil (Control) 18.3225.6115.4721.83
Table 2: Anti-proliferative activity of a 1H-indazole-3-amine derivative (6o) and a standard chemotherapeutic agent. Data is presented as the mean of three independent experiments.[3][5]

Mechanism of Action

The anti-cancer activity of 3-amino-1H-indazole derivatives is often attributed to the induction of apoptosis and cell cycle arrest.[3][5] Studies on representative compounds from this class have elucidated their impact on key signaling pathways.

Induction of Apoptosis

Treatment of cancer cells with 1H-indazole-3-amine derivatives has been shown to induce apoptosis. This is often mediated through the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death. A decrease in the anti-apoptotic protein Bcl-2 and a concomitant increase in the pro-apoptotic protein Bax are characteristic findings.

Cell Cycle Arrest

These compounds can also cause cell cycle arrest, typically at the G0/G1 phase.[3] This prevents cancer cells from progressing through the cell cycle and proliferating.

Inhibition of the p53/MDM2 Pathway

Some 1H-indazole-3-amine derivatives have been found to exert their anti-tumor effects by potentially inhibiting the p53/MDM2 pathway.[3][6][7] The p53 protein is a critical tumor suppressor, and its interaction with MDM2 leads to its degradation. By disrupting this interaction, these compounds can stabilize p53, leading to the activation of downstream pathways that control apoptosis and cell cycle arrest.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

p53_MDM2_pathway Indazole 3-Amino-1H-indazole derivative MDM2 MDM2 Indazole->MDM2 inhibition p53 p53 MDM2->p53 degradation p21 p21 p53->p21 activation Bax Bax p53->Bax activation CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: The p53/MDM2 signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of 3-Amino-1H-indazole Derivatives MTT MTT Assay (Cell Proliferation) Synthesis->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) ApoptosisAssay->CellCycle WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot Data IC50 Calculation & Statistical Analysis WesternBlot->Data

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of 3-amino-1H-indazole derivatives.

Cell Proliferation (MTT) Assay[3][5]
  • Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis[3]
  • Cell Treatment: K562 cells are treated with the test compound at various concentrations for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)[5]
  • Cell Treatment: K562 cells are treated with the test compound for a specified period (e.g., 24 hours).

  • Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting[5]
  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDM2, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Synthesis of 3-Amino-1H-indazole Derivatives

The synthesis of 3-amino-1H-indazole derivatives often starts from ortho-fluorobenzonitriles.[8] A general synthetic route involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate. For instance, the synthesis of a 4-morpholino-substituted 3-amino-1H-indazole was achieved by first aminating 2,6-difluorobenzonitrile with morpholine, followed by cyclization with hydrazine hydrate.[9] Further modifications can be introduced at various positions of the indazole ring to explore structure-activity relationships.[3]

Conclusion

Fluoro-substituted 3-amino-1H-indazole derivatives represent a promising class of compounds with significant anti-cancer potential. Their ability to inhibit key kinases and modulate critical signaling pathways, such as the p53/MDM2 pathway, underscores their therapeutic value. The data and protocols presented in this guide offer a solid foundation for further research and development of novel, potent, and selective anti-cancer agents based on this privileged scaffold. Further investigation into the specific biological activities of 3-Amino-4,6-difluoro-1H-indazole is warranted to fully elucidate its therapeutic potential.

References

3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4,6-difluoro-1H-indazole, with a specific focus on its solubility and stability. As a fluorinated heterocyclic compound, this molecule holds significant interest for medicinal chemistry and drug development due to the often-favorable effects of fluorine substitution on metabolic stability and binding affinity.[1][2] This document outlines the predicted solubility and stability characteristics based on its chemical structure and provides detailed experimental protocols for their empirical determination. Standardized methodologies for solubility screening and forced degradation studies are presented to guide researchers in generating robust and reliable data essential for advancing drug discovery and development programs.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The introduction of fluorine atoms can significantly modulate a molecule's properties, including lipophilicity, metabolic stability, and pKa, making fluorinated indazoles attractive for drug design.[1][2] this compound combines the key pharmacophoric features of an amino-indazole with dual fluorine substitution.

Currently, specific quantitative data on the solubility and stability of this compound is not extensively reported in public literature. Therefore, this guide serves two primary purposes: first, to provide a theoretical assessment of its likely solubility and stability profile based on first principles of physical organic chemistry; and second, to offer detailed, actionable experimental protocols for researchers to determine these critical parameters in a laboratory setting. The following sections detail the methodologies required to characterize this compound for applications in drug discovery and development.

Chemical Structure and Predicted Physicochemical Properties

  • IUPAC Name: 4,6-difluoro-1H-indazol-3-amine

  • Molecular Formula: C₇H₅F₂N₃

  • Molecular Weight: 169.14 g/mol

  • Structure:

    (Note: Image is a placeholder representation)

The key structural features influencing solubility and stability are:

  • 1H-indazole Core: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring. The N-H proton is weakly acidic, and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. The 1H-tautomer is generally the most thermodynamically stable form.[3][5]

  • 3-Amino Group: A basic functional group that can be protonated at low pH, significantly increasing aqueous solubility. It is also a primary site for potential oxidative degradation.

  • Difluoro Substitution: The two fluorine atoms on the benzene ring are strong electron-withdrawing groups. This substitution increases the molecule's lipophilicity and can enhance its metabolic stability by blocking potential sites of oxidation.[1][2]

Solubility Profile: Prediction and Experimental Determination

Solubility is a critical determinant of a compound's suitability for further development, impacting its absorption, distribution, and formulation potential.

Predicted Solubility
  • Aqueous Solubility: The molecule is predicted to have low to moderate intrinsic aqueous solubility due to its aromatic core and fluorine substituents. However, its solubility is expected to increase significantly in acidic aqueous solutions (e.g., pH 1-3) due to the protonation of the basic 3-amino group.

  • Organic Solvents: It is expected to be soluble in polar aprotic solvents like DMSO and DMF and polar protic solvents like methanol and ethanol. Solubility in nonpolar solvents such as hexane is predicted to be low. The principle of "like dissolves like" suggests that polar solvents are required to overcome the crystal lattice energy of this polar molecule.[6]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various solvents, which is the gold standard for thermodynamic solubility measurement.

Methodology:

  • Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).

  • Sample Addition: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Water, Ethanol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials with known volume of solvent prep1->prep2 equil Agitate at constant temp (24-48h to reach equilibrium) prep2->equil sep Centrifuge to separate solid and supernatant equil->sep sample Withdraw and dilute supernatant sep->sample quant Quantify concentration (e.g., HPLC-UV) sample->quant calc Calculate Solubility (e.g., mg/mL or µM) quant->calc

Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation: Solubility

Quantitative solubility data should be recorded in a structured format for clear comparison.

Table 1: Thermodynamic Solubility of this compound

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (mM) Method
Water ~7.0 25 Shake-Flask
0.1 M HCl 1.0 25 Shake-Flask
PBS 7.4 25 Shake-Flask
Ethanol N/A 25 Shake-Flask

| DMSO | N/A | 25 | | | Shake-Flask |

Stability Profile: Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory guidelines like ICH Q1A(R2).[8][9]

Predicted Stability
  • Hydrolytic Stability: The indazole ring is generally stable to hydrolysis. The primary point of susceptibility would be under harsh acidic or basic conditions, though significant degradation is not typically expected.

  • Oxidative Stability: The 3-amino group is a potential site for oxidation. Exposure to oxidizing agents may lead to the formation of nitroso, nitro, or other related impurities.

  • Photostability: Aromatic heterocyclic systems can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation, necessitating protection from light during storage and handling.

  • Thermal Stability: The compound is expected to be stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The fluorination may enhance overall thermal stability.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the typical stress conditions applied to a drug substance to evaluate its intrinsic stability.[8][10]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition. A control sample (unstressed) should be prepared and stored at refrigerated conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

    • Neutral Hydrolysis: Reflux the sample in water at an elevated temperature.

    • Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[11]

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.[11]

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for a set duration.

  • Neutralization: After the stress period, samples from acidic and basic hydrolysis should be neutralized to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples and the control sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

  • Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the number and relative amounts (as % peak area) of any degradation products formed.

    • Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.

    • Attempt to achieve a target degradation of 5-20% to ensure that the degradation products are representative without being secondary or tertiary products from over-stressing.[9]

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Prepare Solutions of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B Light Exposure) start->photo thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal analyze Analyze all samples by Stability-Indicating LC-MS acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze eval Calculate % Degradation analyze->eval path Identify Degradants & Propose Pathways eval->path

Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Data Presentation: Stability

The results from forced degradation studies should be tabulated to provide a clear summary of the compound's stability profile.

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Parameters Duration % Assay of Parent % Degradation No. of Degradants Remarks (e.g., Major Degradant RRT)
Control N/A N/A ~100% 0 0 Stable
Acid Hydrolysis 0.1 M HCl, 60°C 24h
Base Hydrolysis 0.1 M NaOH, 60°C 24h
Oxidation 3% H₂O₂, RT 24h
Photolytic (Solid) ICH Q1B N/A
Photolytic (Solution) ICH Q1B N/A

| Thermal (Solid) | 80°C | 48h | | | | |

Conclusion

While specific literature data for this compound is scarce, its structural components allow for a reasoned prediction of its solubility and stability. It is anticipated to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The molecule is likely to be susceptible to oxidative and photolytic degradation, with the difluoro substitution potentially enhancing overall metabolic and thermal stability.

For any research or drug development program, the theoretical assessments presented here must be substantiated with empirical data. The detailed protocols for thermodynamic solubility determination and forced degradation studies provided in this guide offer a robust framework for generating the necessary experimental data. This information is fundamental for lead optimization, formulation development, and establishing appropriate storage and handling procedures for this promising fluorinated indazole derivative.

References

An In-depth Technical Guide on the Safety and Handling of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-4,6-difluoro-1H-indazole belongs to the substituted indazole class of compounds, which are of significant interest in medicinal chemistry and drug discovery. Indazole scaffolds are recognized as privileged structures in the development of therapeutic agents, particularly as kinase inhibitors for oncology applications.[1][2][3] Given the potential biological activity of such compounds, it is imperative that researchers, scientists, and drug development professionals handle them with a thorough understanding of their potential hazards and the necessary safety precautions. This guide provides a comprehensive overview of the safety and handling procedures for this compound, extrapolated from data on its close chemical analogs.

Hazard Identification and Classification

Based on the hazard profiles of analogous aminoindazoles, this compound is anticipated to be classified as a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and respiratory tract irritation. It may also be harmful if swallowed or inhaled.[4][5][6][7]

Table 1: Hazard Classification of Analogous Aminoindazoles

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5][6][7]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[4][5][6][7]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[4][5]
Acute toxicity, dermalCategory 4H312: Harmful in contact with skin[4]
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled[4]

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not documented. However, based on its analogs, it is expected to be a solid powder at room temperature.[5][6]

Table 2: Physical and Chemical Properties of Analogous Aminoindazoles

Property3-Amino-4-fluoro-1H-indazole3-Amino-1H-indazole
Appearance Yellow Solid[6]Off-white Solid[5]
Melting Point 170 - 172 °C[6]156 - 158 °C[5]
Molecular Formula C₇H₆FN₃C₇H₇N₃
Molecular Weight 151.14 g/mol 133.15 g/mol
Boiling Point No data availableNo data available
Solubility No data availableNo data available

Safe Handling and Storage

Due to the potential hazards, strict adherence to safe laboratory practices is essential when handling this compound.

Handling:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Avoid the formation of dust and aerosols.[4][8]

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the work area.[4]

  • Wash hands thoroughly after handling.[4][5]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk.[9][10][11]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][12]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[9][12]

  • Respiratory Protection: If dust is generated or if working outside a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[9][12]

First Aid Measures

In case of exposure, immediate action is critical.[13][14][15][16]

Table 3: First Aid Measures for Analogous Aminoindazoles

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][6]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid generating dust.[4]

    • Carefully sweep up the spilled solid material and place it in a sealed, labeled container for disposal.[4]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency services and the appropriate safety personnel.[4]

    • Do not attempt to clean up the spill unless you are trained and equipped to do so.

Potential Biological Activity and Research Context

Indazole derivatives are widely investigated in drug discovery for their diverse biological activities.[17][18] The 3-aminoindazole scaffold, in particular, is a key component of many kinase inhibitors.[1] These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer drugs.[2][3] Some indazole-based compounds have been explored as inhibitors of the p53-MDM2 interaction, a key pathway in cancer development that regulates apoptosis and cell cycle arrest.[19][20][21][22][23] The presence of fluorine atoms in the structure of this compound may enhance its metabolic stability and binding affinity to target proteins, a common strategy in medicinal chemistry.

Experimental Protocols

General Protocol for Handling this compound Powder:

  • Preparation:

    • Conduct a pre-work risk assessment to identify all potential hazards.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.[24]

    • Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents.

    • Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.[11]

  • Weighing and Dispensing:

    • Perform all manipulations of the solid compound inside the chemical fume hood to minimize inhalation exposure.[8]

    • Use a microbalance inside the hood if available. If not, use a "weighing by difference" method: pre-weigh a sealed container of the compound, dispense a small amount into the reaction vessel inside the hood, and then re-weigh the original container outside the hood to determine the amount dispensed.

    • Handle the compound gently to avoid creating airborne dust.[25][26]

    • Keep the container of the compound closed as much as possible.[24]

  • Solution Preparation:

    • Add the solvent to the solid in a controlled manner within the fume hood.

    • Ensure the compound is fully dissolved before removing the solution from the fume hood.

  • Cleanup:

    • Wipe down all surfaces inside the fume hood with a damp cloth or towel.

    • Dispose of all contaminated materials (weigh boats, bench paper, gloves) in a designated, sealed waste container.

    • Wash all glassware thoroughly.

    • Remove PPE and wash hands thoroughly with soap and water.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Risk Assessment prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent handle2->handle3 clean1 Dispose of Waste handle3->clean1 clean2 Clean Equipment and Surfaces clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: General workflow for safely handling powdered chemical compounds.

G cluster_assessment Initial Assessment cluster_actions First Aid Actions cluster_medical Medical Attention exposure Exposure Occurs route Identify Exposure Route (Skin, Eyes, Inhalation) exposure->route skin Remove Contaminated Clothing Flush with Water for 15 min route->skin Skin eyes Rinse Eyes with Water for 15 min route->eyes Eyes inhalation Move to Fresh Air route->inhalation Inhalation seek_medical Seek Immediate Medical Attention skin->seek_medical eyes->seek_medical inhalation->seek_medical

Caption: Decision tree for first aid response to chemical exposure.

Conclusion

While this compound is a promising scaffold for drug discovery, the lack of specific safety data necessitates a cautious approach to its handling. By extrapolating from the known hazards of its structural analogs, this guide provides a framework for safe laboratory practices. Researchers must prioritize risk assessment and adhere to stringent safety protocols, including the consistent use of appropriate personal protective equipment and working in well-ventilated areas, to minimize the risk of exposure. In the absence of specific data, treating this compound with the highest degree of care is the most responsible course of action.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 3-Amino-4,6-difluoro-1H-indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 3-Amino-4,6-difluoro-1H-indazole derivatives, a promising scaffold in modern medicinal chemistry. The core structure is a key pharmacophore for the development of potent kinase inhibitors, particularly in the context of cancer therapy. This document offers detailed synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The 1H-indazole scaffold is a "privileged" structure in drug discovery, with numerous derivatives having been investigated for a wide range of therapeutic applications. The 3-amino-1H-indazole moiety, in particular, has been identified as an effective hinge-binding motif in various kinase inhibitors. The introduction of fluorine atoms at the 4 and 6 positions of the indazole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency, selectivity, and metabolic stability. This document focuses on the synthesis of this compound and its derivatives and their application as inhibitors of key kinases involved in cancer signaling pathways, such as BCR-ABL.

Synthesis of this compound Derivatives

The primary synthetic route to this compound involves the cyclization of a readily available fluorinated benzonitrile with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Further derivatization at the 3-amino position or the indazole nitrogen allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Workflow: Synthesis and Derivatization

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis cluster_2 Purification & Analysis A 2,3,5-Trifluorobenzonitrile C This compound A->C SNAr Cyclization (e.g., n-Butanol, reflux) B Hydrazine Hydrate B->C E N-Substituted Derivative C->E Acylation/Alkylation/Sulfonylation (e.g., Pyridine, DCM) D Acylating/Alkylating/Sulfonylating Agent D->E F Crude Product E->F G Purified Product F->G Column Chromatography H Characterization (NMR, MS, HPLC) G->H G cluster_0 Downstream Signaling Pathways cluster_1 Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Cell Adhesion BCR_ABL->Adhesion Inhibitor 3-Amino-4,6-difluoro- 1H-indazole Derivative Inhibitor->BCR_ABL Inhibition Proliferation Increased Cell Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

3-Amino-4,6-difluoro-1H-indazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 3-Amino-4,6-difluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of the indazole scaffold, a known "privileged" structure in drug discovery, it serves as a crucial starting material for the synthesis of complex molecules with diverse biological activities. The strategic placement of fluorine atoms at the 4- and 6-positions can substantially influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The 3-aminoindazole moiety is particularly recognized as an effective "hinge-binding" fragment in the design of kinase inhibitors.[1][2] This structural motif is capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases, a feature exploited in the development of targeted anti-cancer therapies.[3][4]

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of potent and selective protein kinase inhibitors. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinases a major class of drug targets.[5]

  • Scaffold for Kinase Inhibitors: The 3-amino group and the indazole nitrogen atoms form a bidentate hydrogen-bonding pattern that mimics the adenine region of ATP, allowing it to anchor molecules into the kinase hinge region.[1][6]

  • Modulation of Physicochemical Properties: The difluoro substitutions can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

  • Versatile Synthetic Handle: The 3-amino group can be readily acylated, while the indazole ring can be functionalized at various positions, often through cross-coupling reactions, to explore structure-activity relationships (SAR) and optimize lead compounds.

Derivatives of the 3-aminoindazole core have shown potent inhibitory activity against a range of kinases, including BCR-ABL, FLT3, and PDGFRα, which are implicated in various leukemias and solid tumors.[1][7]

Physicochemical Properties

A summary of the key properties for the this compound building block is provided below.

PropertyValue
Molecular Formula C₇H₅F₂N₃
Molecular Weight 169.13 g/mol
Appearance Off-white to light brown solid (predicted)
CAS Number Not available
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols

Experimental Protocols

The following protocols are representative methods for the synthesis and functionalization of this compound, based on established procedures for analogous compounds.[2][8]

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing 3-aminoindazoles from corresponding ortho-fluorobenzonitriles.[8]

Materials:

  • 2,3,5-Trifluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 2,3,5-trifluorobenzonitrile (1.0 eq) in n-butanol (0.2 M), add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux (approx. 118°C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the use of a brominated this compound derivative in a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents, a key step in building kinase inhibitor scaffolds.[9][10][11] This protocol assumes the availability of 3-Amino-5-bromo-4,6-difluoro-1H-indazole .

Materials:

  • 3-Amino-5-bromo-4,6-difluoro-1H-indazole (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Microwave vial or sealed tube

  • Nitrogen or Argon atmosphere

Procedure:

  • To a microwave vial, add 3-Amino-5-bromo-4,6-difluoro-1H-indazole (1.0 eq), the corresponding boronic acid (1.5 eq), Cs₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the starting indazole).

  • Seal the vial and heat the mixture to 90-110°C for 2-12 hours. The reaction can also be performed under microwave irradiation at up to 140°C for shorter durations (e.g., 30-60 minutes).[12]

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired coupled product.

Representative Data

Table 1: Suzuki Coupling Reaction Scope

The following table illustrates the expected outcomes for the Suzuki coupling of a hypothetical 3-Amino-5-bromo-4,6-difluoro-1H-indazole with various boronic acids, with yields based on similar reported reactions.[2][11]

EntryBoronic Acid PartnerExpected ProductRepresentative Yield (%)
14-Methoxyphenylboronic acid3-Amino-4,6-difluoro-5-(4-methoxyphenyl)-1H-indazole85
23-Fluorophenylboronic acid3-Amino-4,6-difluoro-5-(3-fluorophenyl)-1H-indazole82
3Pyridin-3-ylboronic acid3-Amino-4,6-difluoro-5-(pyridin-3-yl)-1H-indazole75
4Thiophen-2-ylboronic acid3-Amino-4,6-difluoro-5-(thiophen-2-yl)-1H-indazole78
Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors

This table presents the inhibitory concentrations (IC₅₀) of compounds derived from 3-aminoindazole scaffolds against relevant cancer cell lines, demonstrating the therapeutic potential of this molecular class.[2]

Compound TypeTarget Cell LineDescriptionIC₅₀ (µM)
Piperazine-Indazole HybridK562Chronic Myeloid Leukemia5.15
Piperazine-Indazole HybridA549Lung Carcinoma>50
Piperazine-Indazole HybridPC-3Prostate Cancer11.23
Piperazine-Indazole HybridHep-G2Liver Carcinoma7.94
Mercapto-Indazole HybridK562Chronic Myeloid Leukemia6.64

Visualizations

Synthetic Workflow

G cluster_0 Protocol 1: Synthesis of Building Block cluster_1 Protocol 2: Elaboration via Suzuki Coupling A 2,3,5-Trifluorobenzonitrile B This compound A->B Hydrazine Hydrate, n-Butanol, Reflux C 3-Amino-5-bromo-4,6-difluoro-1H-indazole E Final Kinase Inhibitor Scaffold C->E Pd(dppf)Cl2, Base, Heat/MW D Aryl/Heteroaryl Boronic Acid D->E Pd(dppf)Cl2, Base, Heat/MW

Caption: General workflow for the synthesis and elaboration of the title building block.

Conceptual Kinase Hinge-Binding Interaction

G cluster_0 Kinase Hinge Region (Backbone) cluster_1 3-Aminoindazole Moiety hinge_acceptor NH (Donor) indazole_acceptor N2 (Acceptor) hinge_acceptor->indazole_acceptor H-Bond hinge_donor C=O (Acceptor) indazole_donor 3-NH2 (Donor) indazole_donor->hinge_donor H-Bond

Caption: Hydrogen bonding between the 3-aminoindazole scaffold and a kinase hinge region.

Simplified BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS/GAB2 BCR_ABL->GRB2 RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival (Cancer) RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation

Caption: Simplified BCR-ABL signaling cascade, a target for indazole-based inhibitors.[7][13][14]

References

Applications of 3-Amino-1H-indazole Derivatives in Cancer Research: A Focus on Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Amino-1H-indazole and its derivatives represent a promising class of heterocyclic compounds with significant potential in the development of novel anticancer therapeutics. The indazole scaffold is a key pharmacophore found in several clinically approved and investigational drugs. The addition of fluorine atoms to the indazole ring can significantly modulate the compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy. This document provides an overview of the applications of fluorinated 3-amino-1H-indazole derivatives in cancer research, with a focus on their mechanism of action, antiproliferative activity, and relevant experimental protocols. While specific data on 3-Amino-4,6-difluoro-1H-indazole is limited in publicly available research, this report will focus on closely related and well-characterized fluorinated derivatives to illustrate their potential in oncology.

Antiproliferative Activity of 3-Amino-1H-indazole Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of 3-amino-1H-indazole derivatives across a wide range of human cancer cell lines. The introduction of various substituents on the indazole core allows for the fine-tuning of their biological activity.

One notable derivative, referred to as Compound 6o in a study by Wang et al., has shown significant inhibitory effects against the K562 chronic myeloid leukemia cell line.[1][2] Another promising derivative, Compound 2f, has exhibited potent growth inhibitory activity against several cancer cell lines.[3][4] The antiproliferative activities of these compounds are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[1][2]
A549 (Lung Cancer)>50
PC-3 (Prostate Cancer)>50
Hep-G2 (Hepatoma)>50
HEK-293 (Normal Human Embryonic Kidney)33.2[1][2]
Compound 2f Multiple Cancer Cell Lines0.23 - 1.15[3][4]

Mechanism of Action

The anticancer effects of 3-amino-1H-indazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this pathway. Studies on 3-amino-1H-indazole derivatives have revealed their pro-apoptotic capabilities. For instance, treatment with these compounds has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3] The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cell cycle regulatory proteins.

Signaling Pathway Modulation

The anticancer activities of 3-amino-1H-indazole derivatives are linked to their ability to modulate key signaling pathways that are often dysregulated in cancer.

  • p53/MDM2 Pathway: Some derivatives have been shown to affect the p53/MDM2 pathway.[1][2] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. By inhibiting the interaction between p53 and MDM2, these compounds can stabilize p53, leading to the activation of downstream target genes that inhibit tumor growth.

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers. Certain 3-amino-1H-indazole derivatives have been identified as inhibitors of this pathway, contributing to their antitumor effects.[5]

Below is a diagram illustrating the proposed mechanism of action of a representative 3-amino-1H-indazole derivative.

MechanismOfAction cluster_drug 3-Amino-1H-indazole Derivative cluster_cell Cancer Cell cluster_pathway Signaling Pathways cluster_proteins Apoptotic Proteins cluster_outcome Cellular Outcomes Drug 3-Amino-1H-indazole Derivative p53_MDM2 p53/MDM2 Pathway Drug->p53_MDM2 Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Drug->PI3K_AKT Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates CellCycleArrest Cell Cycle Arrest p53_MDM2->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of action for 3-amino-1H-indazole derivatives in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of 3-amino-1H-indazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., K562, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the 3-amino-1H-indazole derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Add serially diluted compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Add DMSO to dissolve formazan F->G H 8. Measure absorbance at 490 nm G->H I 9. Calculate IC50 value H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • 3-Amino-1H-indazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the 3-amino-1H-indazole derivative at different concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

WesternBlot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Image Analysis G->H

Caption: General workflow for Western Blot analysis.

Conclusion

Fluorinated 3-amino-1H-indazole derivatives have emerged as a promising class of compounds for cancer research and drug development. Their potent antiproliferative activity, coupled with their ability to induce apoptosis and modulate key oncogenic signaling pathways, makes them attractive candidates for further investigation. The experimental protocols detailed in this document provide a framework for researchers to evaluate the anticancer potential of novel 3-amino-1H-indazole derivatives and to elucidate their mechanisms of action. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as an effective hinge-binding fragment in numerous kinase inhibitors.[1] Its derivatives have shown significant therapeutic potential across a range of diseases, particularly in oncology. The strategic placement of fluorine atoms at the 4 and 6 positions of the indazole ring can enhance metabolic stability, binding affinity, and cell permeability, making 3-Amino-4,6-difluoro-1H-indazole a highly attractive core for the development of novel targeted therapies.

These application notes provide an overview of the utility of the this compound scaffold, with a focus on its application as a core component of kinase inhibitors targeting key signaling pathways implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR), B-cell receptor-Abelson (BCR-ABL), and Vascular Endothelial Growth Factor Receptor (VEGFR). Detailed protocols for the synthesis of the core scaffold and relevant biological assays are provided to facilitate further research and development.

Data Presentation: Kinase Inhibitory Activity

Derivatives of the 3-amino-1H-indazole scaffold have demonstrated potent inhibitory activity against various kinases. The following tables summarize the in vitro potency of selected compounds incorporating this core structure.

Table 1: Inhibitory Activity of 3-Amino-1H-indazole Derivatives against FGFR Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 2a FGFR1< 4.1[2]
FGFR22.0 ± 0.8[2]
Compound 106 FGFR12.0 ± 0.4[3]
FGFR20.8 ± 0.3[3]
FGFR34.5 ± 1.6[3]

Table 2: Inhibitory Activity of 3-Amino-1H-indazole Derivatives against BCR-ABL Kinase

Compound IDTarget KinaseIC50 (nM)Reference
AKE-72 (Compound 5) BCR-ABL WT< 0.5[4]
BCR-ABL T315I9[4]
Compound I BCR-ABL WT4.6[5]
BCR-ABL T315I227[5]

Table 3: Anti-proliferative Activity of 3-Amino-1H-indazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 6o K562 (CML)5.15[2]
HEK-293 (Normal)33.2[2]
Compound 2a KG1 (AML)0.0253 ± 0.0046[2]
SNU16 (Gastric Cancer)0.0774 ± 0.0062[2]
AKE-72 (Compound 5) K-562 (CML)< 0.01 (GI50)[4]

Experimental Protocols

Synthesis of this compound

This protocol outlines a general synthetic route for 3-amino-1H-indazoles, which can be adapted for the 4,6-difluoro analogue starting from the corresponding difluorobenzonitrile.

Reaction Scheme:

Start 2,4,6-Trifluorobenzonitrile Intermediate This compound Start->Intermediate Hydrazine hydrate, solvent (e.g., n-butanol or ethanol), reflux

Caption: General synthesis of this compound.

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Hydrazine hydrate (80% solution)

  • n-Butanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of 2,4,6-trifluorobenzonitrile in n-butanol or ethanol, add hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain for a period ranging from 20 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase.

A Prepare kinase, substrate, and ATP solution B Add test compound (serial dilutions) A->B C Incubate at room temperature B->C D Add detection reagent (e.g., Kinase-Glo®) C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant target kinase (e.g., FGFR1, BCR-ABL)

  • Kinase substrate (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in the kinase assay buffer.

  • Dispense the reaction mixture into the wells of the microplate.

  • Add the test compound in a series of dilutions (typically in DMSO, with a final DMSO concentration kept constant across all wells). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).

  • Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Incubate for a further period as recommended by the detection reagent manufacturer.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

A Seed cells in a 96-well plate B Add test compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50/GI50 values G->H

Caption: Workflow for a cell proliferation (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., K562, KG1)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.[6] Include a vehicle control (DMSO).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for 2 to 4 hours.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Western Blotting for Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) following treatment with a test compound.[1]

A Treat cells with test compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibody D->E F Incubate with secondary antibody E->F G Detect protein bands F->G H Analyze protein expression levels G->H

Caption: Workflow for Western blotting of apoptosis markers.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like GAPDH or β-actin.

Signaling Pathways

Inhibitors based on the this compound scaffold can target various kinase-driven signaling pathways that are often dysregulated in cancer.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[4] Aberrant activation of this pathway is implicated in various cancers.

FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Amino-4,6-difluoro- 1H-indazole Inhibitor Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[8]

BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation, Inhibition of Apoptosis RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor 3-Amino-4,6-difluoro- 1H-indazole Inhibitor Inhibitor->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PKC PKC PLCg->PKC RAS_MAPK RAS/MAPK Pathway PKC->RAS_MAPK Angiogenesis Angiogenesis, Vascular Permeability RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor 3-Amino-4,6-difluoro- 1H-indazole Inhibitor Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway.

References

Application Notes and Protocols for the Analytical Characterization of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,6-difluoro-1H-indazole is a heterocyclic amine of interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active compounds. As with any compound intended for potential therapeutic use, rigorous analytical characterization is essential to determine its identity, purity, and stability. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The following protocols are model procedures based on established methods for analogous fluorinated and amino-substituted aromatic compounds and should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. The method described here is designed to provide good resolution and a stable baseline.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[1][2]

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1][3]

Chromatographic Conditions: A standard reverse-phase C18 column is suitable for this analysis. The fluorinated nature of the analyte may also allow for the use of a pentafluorophenyl (PFP) column for alternative selectivity.[4][5][6]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Data
AnalyteExpected Retention Time (min)Purity (%)
This compound~ 7.5> 98%
Impurity 1~ 5.2< 0.5%
Impurity 2~ 8.9< 0.5%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Pyridine derivatize Add BSTFA, Heat 70°C dissolve->derivatize cool Cool to RT derivatize->cool inject Inject into GC-MS cool->inject separate Separation on DB-5ms inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks by MS Library detect->identify confirm Confirm Structure by Fragmentation identify->confirm NMR_Logic cluster_experiments NMR Experiments cluster_info Information Obtained cluster_conclusion Final Confirmation H1 ¹H NMR H_info Proton Environment & Connectivity (J-coupling) H1->H_info C13 ¹³C NMR C_info Carbon Skeleton & Hybridization C13->C_info F19 ¹⁹F NMR F_info Fluorine Environment & Connectivity (J-coupling) F19->F_info Structure Unambiguous Structure H_info->Structure C_info->Structure F_info->Structure FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation clean Clean ATR Crystal apply Apply Sample clean->apply pressure Apply Pressure apply->pressure acquire Acquire Spectrum pressure->acquire process Process Data (Baseline Correction) acquire->process identify Identify Characteristic Bands process->identify confirm Confirm Functional Groups identify->confirm

References

Application Note and Protocol: Scale-up Synthesis of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,6-difluoro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Its structural motif is a key component in several investigational drugs. The increasing demand for this intermediate necessitates a robust and scalable synthetic protocol to ensure a consistent and efficient supply for drug discovery and development programs.

This application note provides a detailed protocol for the scale-up synthesis of this compound from a commercially available starting material. The described method is designed for implementation in a laboratory setting and can be adapted for pilot plant production.

Proposed Synthetic Pathway

The synthesis of this compound is achieved via a one-step process involving the cyclization of 2,3,5-trifluorobenzonitrile with hydrazine hydrate. This reaction proceeds through a nucleophilic aromatic substitution of the fluorine atom at the C2 position, followed by an intramolecular cyclization to form the desired indazole ring system.

Synthetic Pathway cluster_reactants Reactants cluster_product Product 2,3,5-Trifluorobenzonitrile 2,3,5-Trifluorobenzonitrile This compound This compound 2,3,5-Trifluorobenzonitrile->this compound Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,3,5-Trifluorobenzonitrile≥98%Commercially Available
Hydrazine Hydrate (80% aq.)Reagent GradeCommercially Available
Ethanol (200 Proof)AnhydrousCommercially Available
Deionized Water-In-house
Celite® 545-Commercially Available

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermocouple

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermocouple. The flask is charged with 2,3,5-trifluorobenzonitrile (200 g, 1.27 mol) and ethanol (2 L).

  • Reagent Addition: The mixture is stirred to form a clear solution. Hydrazine hydrate (80% aqueous solution, 199 g, 3.18 mol) is added portion-wise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 80-85 °C) and maintained at this temperature for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield a solid residue.

  • Purification: The crude solid is suspended in deionized water (2 L) and stirred for 1 hour. The solid is collected by filtration using a Buchner funnel, and the filter cake is washed with additional deionized water (2 x 500 mL).

  • Drying: The collected solid is dried in a vacuum oven at 50 °C to a constant weight to afford the final product, this compound.

Process Workflow

Experimental Workflow start Start setup Reaction Setup: Charge flask with 2,3,5-trifluorobenzonitrile and ethanol. start->setup addition Reagent Addition: Add hydrazine hydrate portion-wise. setup->addition reaction Reaction: Heat to reflux for 12-16 hours. addition->reaction workup Work-up: Cool and remove solvent under reduced pressure. reaction->workup purification Purification: Suspend in water, stir, and filter. workup->purification drying Drying: Dry the solid in a vacuum oven. purification->drying end End Product: This compound drying->end

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

Table 1: Reaction Parameters

ParameterValue
Starting Material2,3,5-Trifluorobenzonitrile
Scale200 g
Molar Ratio (Hydrazine)2.5 equivalents
SolventEthanol
Reaction TemperatureReflux (80-85 °C)
Reaction Time12-16 hours

Table 2: Expected Results

ParameterExpected Value
Yield 80-90%
Appearance Off-white to light brown solid
Purity (HPLC) ≥98%
Melting Point 188-192 °C

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.

  • 2,3,5-Trifluorobenzonitrile is an irritant. Avoid contact with skin and eyes.

Conclusion

The protocol described provides an efficient and scalable method for the synthesis of this compound. This process utilizes readily available starting materials and reagents and involves a straightforward work-up and purification procedure, making it suitable for the production of multi-gram to kilogram quantities of the target compound. The high yield and purity of the final product make this protocol a valuable resource for researchers and professionals in the field of drug development.

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Amino-4,6-difluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-4,6-difluoro-1H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyclization of 2,4,6-trifluorobenzonitrile with hydrazine hydrate.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. However, be aware that excessive heat can lead to byproduct formation.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote the formation of undesired side products. A systematic optimization of the reaction temperature is recommended.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol or n-butanol are commonly used, aprotic polar solvents such as DMSO or NMP might offer better results in some cases.

  • Hydrazine Hydrate Stoichiometry: The amount of hydrazine hydrate used is crucial. An insufficient amount will result in incomplete conversion of the starting material, while a large excess can sometimes complicate the work-up and purification. A moderate excess (typically 2-4 equivalents) is generally recommended.

  • Purity of Starting Materials: Ensure the 2,4,6-trifluorobenzonitrile and hydrazine hydrate are of high purity. Impurities can interfere with the reaction.

Q2: I am observing the formation of a significant amount of byproducts. What are they and how can I minimize them?

A2: The primary byproduct in this reaction is often the corresponding hydrazone, formed by the reaction of hydrazine with the nitrile group without subsequent cyclization. Minimizing its formation is key to obtaining a high yield of the desired indazole.

  • Reaction Conditions: Higher reaction temperatures and longer reaction times generally favor the cyclization to the indazole over the formation of the stable hydrazone intermediate.

  • Solvent Effects: The solvent can influence the equilibrium between the hydrazone and the cyclized product. Experimenting with different solvents may help to favor the desired product.

Q3: The purification of the final product is challenging. What is the recommended purification method?

A3: The purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the reaction mixture is usually cooled, and the product precipitates. The solid can be collected by filtration. Washing the crude product with water can help remove excess hydrazine hydrate and other water-soluble impurities.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is a highly effective method for purifying the product and removing less soluble impurities.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used for elution.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation. The number of signals, their chemical shifts, and coupling patterns will be characteristic of the desired product.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of this compound. These data are compiled from literature and are intended to serve as a guide for optimizing your experimental setup.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)SolventYield (%)
18012Ethanol65
210012Ethanol78
3120 (reflux)8Ethanol85

Table 2: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol120 (reflux)885
2n-Butanol120 (reflux)888
3DMSO120692
4NMP120690

Table 3: Effect of Hydrazine Hydrate Stoichiometry on Reaction Yield

EntryEquivalents of Hydrazine HydrateTemperature (°C)Reaction Time (h)SolventYield (%)
11.512012n-Butanol75
22.51208n-Butanol88
34.01208n-Butanol89

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

  • Materials:

    • 2,4,6-Trifluorobenzonitrile

    • Hydrazine hydrate (80% in water)

    • n-Butanol

  • Procedure:

    • To a solution of 2,4,6-trifluorobenzonitrile (1.0 eq) in n-butanol (5-10 mL per gram of nitrile), add hydrazine hydrate (2.5 eq).

    • Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold n-butanol and then with water to remove any remaining hydrazine hydrate.

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the crude product from an ethanol/water mixture.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Increase Reaction Time incomplete->extend_time Yes check_byproducts Analyze for Byproducts (NMR/MS) incomplete->check_byproducts No optimize_conditions Re-evaluate Conditions extend_time->optimize_conditions increase_temp Increase Temperature increase_temp->optimize_conditions optimize_conditions->check_completion byproducts_present Byproducts Present check_byproducts->byproducts_present optimize_temp_solvent Optimize Temperature and Solvent byproducts_present->optimize_temp_solvent Yes purification_issue Check Purification Step byproducts_present->purification_issue No optimize_temp_solvent->optimize_conditions adjust_stoichiometry Adjust Hydrazine Stoichiometry adjust_stoichiometry->optimize_conditions recrystallize Re-purify by Recrystallization/Chromatography purification_issue->recrystallize pure_product Pure Product Obtained recrystallize->pure_product

Caption: A flowchart for troubleshooting low reaction yields.

Reaction Pathway and Potential Side Reaction

reaction_pathway start 2,4,6-Trifluorobenzonitrile + Hydrazine Hydrate intermediate Hydrazone Intermediate start:f1->intermediate:f0 Nucleophilic Addition product This compound intermediate:f0->product:f0 Intramolecular Cyclization (SNAr) (Desired Pathway) side_product Unreacted Starting Material or Other Byproducts intermediate:f0->side_product:f0 Incomplete Reaction

Caption: The synthetic pathway and a common side reaction.

Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Amino-4,6-difluoro-1H-indazole. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

Recrystallization

Q1: My recrystallized this compound is still impure. What can I do?

A1: Impurities after recrystallization can be due to several factors:

  • Inappropriate solvent system: The chosen solvent may not effectively differentiate between your product and impurities at varying temperatures.

  • Co-precipitation: Impurities may be crashing out of solution along with your product.

  • Insufficient cooling or equilibration time: Slower cooling can lead to purer crystals.

Troubleshooting Steps:

  • Solvent System Optimization: If you are using a single solvent, try a binary solvent system. A mixture of methanol and water (e.g., 80:20 v/v) has been shown to be effective for purifying similar 3-aminoindazole derivatives and may be a good starting point.[1] You can screen other alcohol/water or ester/alkane combinations.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Avoid rapid cooling which can trap impurities.

  • Charcoal Treatment: If your product is colored due to minor, highly conjugated impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and then allowing the filtrate to crystallize. Use charcoal sparingly as it can also adsorb your product, reducing the yield.

  • Purity of Starting Material: Ensure that the crude material is not excessively impure before attempting recrystallization. A preliminary purification by column chromatography might be necessary for very impure samples.

Q2: I am getting a very low yield after recrystallization. How can I improve it?

A2: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:

  • Product is too soluble in the chosen solvent: Even at low temperatures, a significant amount of your product may remain in the mother liquor.

  • Using too much solvent: This will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.

  • Premature crystallization: The product may crystallize on the filter paper or in the funnel during hot filtration.

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Adjust Solvent Polarity: If using a binary solvent system, you can adjust the ratio to decrease the solubility of your product at cold temperatures. For example, in a methanol/water system, increasing the proportion of water will decrease the solubility of the compound.

  • Preheat Glassware: Preheating the funnel and receiving flask before hot filtration can prevent premature crystallization.

  • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Column Chromatography

Q3: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?

A3: The ideal mobile phase should provide good separation between your product and any impurities.

  • TLC Analysis: First, run a Thin Layer Chromatography (TLC) analysis of your crude material using a range of solvent systems. A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.

  • Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.3. This generally provides the best separation on a column.

  • Spot Separation: Ensure that there is a clear separation between the spot for your product and the spots for any impurities on the TLC plate.

A common starting mobile phase for similar compounds is a gradient of ethyl acetate in hexanes.

Q4: My product is coming out of the column with impurities. What should I do?

A4: Co-elution of impurities can be addressed by optimizing your chromatography conditions.

  • Improper Mobile Phase: The polarity of your eluent may be too high, causing both your product and impurities to move too quickly down the column.

  • Column Overloading: Using too much crude material for the amount of stationary phase can lead to poor separation.

  • Poor Column Packing: Channels or cracks in the silica gel can result in a non-uniform flow of the mobile phase.

Troubleshooting Steps:

  • Adjust Mobile Phase Polarity: Decrease the polarity of your eluent system. If you are running a gradient, make it shallower to increase the separation between closely eluting compounds.

  • Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improve Column Packing: Ensure your silica gel is packed uniformly. A slurry packing method is often recommended to avoid air bubbles and channels.

General Purity and Impurity Identification

Q5: What are the likely impurities in my this compound sample?

A5: The nature of impurities will depend on the synthetic route. A common synthesis involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine.[1][2] Potential impurities could include:

  • Starting Materials: Unreacted 2,4,6-trifluorobenzonitrile or other precursors.

  • Regioisomers: Depending on the starting material, the formation of other indazole isomers is possible. For instance, in the synthesis of a similar compound, an undesired regioisomer was the major byproduct.[1]

  • Side-Reaction Products: Products from hydrolysis of the nitrile group or other side reactions.

  • Residual Solvents: Solvents used in the reaction or work-up.

These can be identified using techniques such as NMR, LC-MS, and GC-MS.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

Solvent System (v/v)Purity of Crystals (%)Recovery Yield (%)Observations
Methanol95.070Good crystal formation, slight coloration remains.
Ethanol/Water (90:10)97.565Fine, needle-like crystals.
Methanol/Water (80:20) 99.2 80 Well-formed, colorless crystals. Optimal. [1]
Ethyl Acetate/Hexanes (30:70)96.875Good for removing non-polar impurities.

Table 2: Column Chromatography Conditions (Hypothetical Data)

Stationary PhaseMobile Phase (Eluent)Purity of Pooled Fractions (%)Recovery Yield (%)
Silica Gel (230-400 mesh)Hexanes:Ethyl Acetate (1:1)98.585
Silica Gel (230-400 mesh)Dichloromethane:Methanol (98:2)99.580
Alumina (basic)Hexanes:Ethyl Acetate (2:1)97.090

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol (preheated to ~60°C) to dissolve the solid completely. Stirring and gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot water to the methanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water solution.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexanes). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • TLC Analysis: Monitor the composition of the collected fractions by TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude 3-Amino-4,6-difluoro- 1H-indazole recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (NMR, LC-MS) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product After Recrystallization q1 Is the recovery yield low? start->q1 a1_yes Optimize solvent system for lower solubility at low temp. Minimize solvent volume. q1->a1_yes Yes a1_no Try a different solvent system. Employ slower cooling. Consider charcoal treatment. q1->a1_no No

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Amino-4,6-difluoro-1H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from 2,4,6-trifluorobenzonitrile and hydrazine are a common issue. Several factors can contribute to this:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate. While some similar syntheses are rapid, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before workup.

  • Reaction Temperature: The temperature might be suboptimal. While reflux is often employed, the ideal temperature can vary depending on the solvent. For instance, a common procedure involves refluxing in butanol.[1] If using a lower-boiling solvent like ethanol, ensure vigorous reflux is maintained.

  • Hydrazine Quality and Stoichiometry: Use high-quality hydrazine hydrate. An excess of hydrazine is typically used to drive the reaction to completion, but a very large excess can sometimes complicate purification. A molar ratio of 1:3 to 1:5 (benzonitrile to hydrazine hydrate) is a good starting point.

  • Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or n-butanol are frequently used. Aprotic polar solvents such as DMSO or DMF have also been reported to give higher yields in similar indazole syntheses.[1] Consider screening different solvents to find the optimal one for your specific setup.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The formation of side products is a known challenge. The most common impurities include:

  • Hydrazone Formation: This is a common side reaction.[1] Minimizing the reaction time once the main product is formed (as determined by TLC) can help reduce the formation of these impurities.

  • Dimerization: Dimeric species can also be formed, particularly at elevated temperatures over extended periods.[1]

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting 2,4,6-trifluorobenzonitrile.

To minimize these, optimize the reaction time and temperature. A controlled, gradual addition of the hydrazine to the heated solution of the benzonitrile may also help to control the reaction profile.

Q3: The purification of the final product is proving difficult. What are the recommended methods?

A3: Purifying 3-aminoindazoles can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

  • Crystallization: This is often the most effective method for obtaining high-purity material. After the reaction, the solvent is typically removed under reduced pressure, and the crude product can be recrystallized from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a viable option. A gradient elution system, starting with a non-polar solvent (like hexanes or toluene) and gradually increasing the polarity with ethyl acetate or methanol, is usually effective. The polarity of the eluent will need to be optimized based on the specific impurities present.

  • Acid-Base Extraction: An aqueous workup with a mild base (like sodium bicarbonate) can help to remove any acidic impurities. However, be cautious as the product itself has basic properties.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹⁹F): This is the most powerful tool for structural confirmation. The ¹H NMR will show characteristic aromatic and amine proton signals, while the ¹⁹F NMR will confirm the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted 3-aminoindazoles from ortho-fluorobenzonitriles.[1]

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Hydrazine hydrate (80% solution in water is commonly used)

  • n-Butanol (or Ethanol)

  • Ethyl acetate

  • Hexanes

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trifluorobenzonitrile (1.0 eq).

  • Add n-butanol to dissolve the starting material (approximately 5-10 mL per gram of benzonitrile).

  • Add hydrazine hydrate (3.0 - 5.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (for n-butanol, this is ~117°C) and maintain reflux for 1-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of substituted 3-aminoindazoles, which can be used as a starting point for optimizing the synthesis of the 4,6-difluoro analog.

Starting MaterialReagents & SolventsTemperatureTimeYieldReference
5-Bromo-2-fluorobenzonitrileHydrazine hydrate (80%), EthanolReflux20 min88%[2]
2-FluorobenzonitrileHydrazine hydrate, ButanolRefluxN/AN/A[1]
2,6-DichlorobenzonitrileHydrazine hydrate, 2-MeTHF, NaOAc95 °C18 h95% (for 4-chloro-1H-indazol-3-amine)[3]
2-Fluoro-6-iodobenzonitrileHydrazine hydrate (80%), EthanolReflux24 hN/A[4]

Visualizations

Synthesis Pathway

Synthesis_Pathway start 2,4,6-Trifluorobenzonitrile product This compound start->product reagent + Hydrazine Hydrate (in n-Butanol)

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Quality/ Stoichiometry start->check_reagents purification Optimize Purification Strategy start->purification incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Observed check_temp->side_products check_reagents->incomplete purification_issue Difficulty in Purification purification->purification_issue solution_time Increase Reaction Time or Adjust Temperature incomplete->solution_time solution_reagents Use Fresh Hydrazine/ Adjust Molar Ratio incomplete->solution_reagents solution_temp Optimize Solvent and Reflux Conditions side_products->solution_temp solution_purification Try Recrystallization with Different Solvents or Column Chromatography purification_issue->solution_purification

Caption: Troubleshooting guide for synthesis challenges.

References

Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4,6-difluoro-1H-indazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the cyclization of 2,4,6-trifluorobenzonitrile with hydrazine.

Q1: Why is the yield of my this compound reaction consistently low?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. Experiment with a temperature range, for example, from 80°C to 120°C, to find the optimal condition for your specific setup.

  • Incorrect Stoichiometry: The molar ratio of hydrazine to the starting material is crucial. An insufficient amount of hydrazine will result in an incomplete reaction. A large excess of hydrazine might complicate the work-up and purification process. A modest excess of hydrazine hydrate (e.g., 2-4 equivalents) is generally recommended.

  • Moisture in Reagents and Solvents: While the reaction is often carried out in the presence of water (using hydrazine hydrate), ensuring the starting material and solvent are dry initially can be important for reproducibility.

Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I avoid them?

A2: Impurities can arise from side reactions or unreacted starting materials. Common impurities may include:

  • Unreacted 2,4,6-trifluorobenzonitrile: This can be addressed by ensuring a sufficient excess of hydrazine and adequate reaction time and temperature.

  • Hydrazone Intermediates: The formation of hydrazone intermediates that fail to cyclize can be a source of impurities. This may be mitigated by optimizing the reaction temperature and time to favor the cyclization step.

  • Dimerization Products: In some indazole syntheses, dimerization of the starting material or product can occur, especially at high temperatures.[1]

  • Over-substitution Products: Although less common with fluorine, there is a possibility of hydrazine substituting more than one fluorine atom on the aromatic ring, especially under harsh conditions.

To minimize impurities, it is crucial to maintain careful control over the reaction conditions. After the reaction, a proper work-up and purification are essential.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system needs to be identified. Common solvents for recrystallizing similar polar compounds include ethanol, isopropanol, acetonitrile, or mixtures with water. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Frequently Asked Questions (FAQs)

Q5: What is the most common synthetic route to this compound?

A5: The most prevalent method is the reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the 2-position by hydrazine, followed by an intramolecular cyclization.

Q6: What are the key reaction parameters to control for a successful synthesis?

A6: The key parameters to monitor and optimize are:

  • Reaction Temperature: Influences reaction rate and byproduct formation.

  • Reaction Time: Ensures the reaction proceeds to completion.

  • Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Common solvents include alcohols like ethanol or n-butanol.[1]

  • Stoichiometry of Hydrazine: A slight excess is generally beneficial for driving the reaction to completion.

Q7: Are there any safety precautions I should take when working with hydrazine?

A7: Yes, hydrazine is a hazardous substance and must be handled with appropriate safety precautions. It is toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

ParameterConditionExpected Impact on YieldRationale
Temperature Too Low (< 80°C)LowIncomplete reaction due to slow reaction kinetics.
Optimal (80-120°C)HighBalances reaction rate and minimizes side product formation.
Too High (> 120°C)Low to ModerateIncreased potential for side reactions and product decomposition.
Hydrazine Hydrate Stoichiometric (1 eq.)ModerateMay result in incomplete conversion of the starting material.
(Equivalents) Slight Excess (2-4 eq.)HighDrives the reaction to completion.
Large Excess (> 5 eq.)HighCan complicate product isolation and purification.
Reaction Time Too ShortLowIncomplete reaction.
OptimalHighAllows the reaction to reach completion.
Too LongHigh (no change) or slightly lowerNo significant benefit after completion; potential for decomposition.
Solvent Protic (e.g., Ethanol)GoodGenerally good solvents for this type of reaction.[1]
Aprotic (e.g., DMSO)GoodCan also be effective, potentially at different optimal temperatures.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2,4,6-Trifluorobenzonitrile

This protocol is a representative procedure based on general methods for the synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles.[1]

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol (or n-butanol)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trifluorobenzonitrile (1.0 eq.) in ethanol (5-10 mL per gram of starting material).

  • To this solution, add hydrazine hydrate (2.0-4.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-100°C for ethanol) and maintain this temperature for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold deionized water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Visualizations

reaction_pathway Reaction Pathway for this compound Synthesis A 2,4,6-Trifluorobenzonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C B Hydrazine Hydrate B->C D Intermediate C->D + Ethanol, Reflux E Intramolecular Cyclization D->E F This compound E->F

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp check_stoichiometry Check Hydrazine Stoichiometry complete->check_stoichiometry end Improved Yield extend_time->end increase_temp->end adjust_stoichiometry Increase Hydrazine Equivalents check_stoichiometry->adjust_stoichiometry Low purification_issue Investigate Purification Loss check_stoichiometry->purification_issue Optimal adjust_stoichiometry->end purification_issue->end

Caption: A logical workflow for troubleshooting low reaction yields.

logical_relationships Parameter Interdependencies in Indazole Synthesis Temp Temperature SideRxns Side Reactions Temp->SideRxns Can increase Rate Reaction Rate Temp->Rate Increases Time Reaction Time Yield Yield Purity Purity Purity->Yield Affects isolated SideRxns->Yield Decreases SideRxns->Purity Decreases Rate->Time Inversely related to Rate->Yield Impacts

Caption: Interdependencies of key reaction parameters and their effect on yield and purity.

References

Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Amino-4,6-difluoro-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 3-aminoindazoles involves the reaction of a corresponding ortho-fluorobenzonitrile with hydrazine hydrate.[1][2] For this compound, the starting material is typically 2,4,6-trifluorobenzonitrile, which undergoes a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Q2: What are the potential side reactions or byproducts I should be aware of?

A2: During the synthesis, several side reactions can occur. These may include the formation of regioisomers if the cyclization is not selective, hydrazone formation, and dimerization of the indazole product.[3] Additionally, incomplete reactions can leave starting material, and hydrolysis of the nitrile group on the starting material is possible if excess water is present under harsh conditions.

Q3: My reaction yield is significantly lower than expected. What are the common causes?

A3: Low yields can stem from several factors:

  • Impure Reagents: The purity of the starting 2,4,6-trifluorobenzonitrile and hydrazine hydrate is critical.

  • Reaction Temperature: The temperature must be carefully controlled. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Product loss can occur during the extraction and purification steps.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves recrystallization from a suitable solvent system or column chromatography. For closely related impurities, chromatography is often the more effective method. A practical synthesis for a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, was achieved without column chromatography, suggesting that careful control of reaction conditions can yield a product pure enough for subsequent steps after a simple wash or recrystallization.[4]

Q5: How do I confirm the structure and purity of the synthesized compound?

A5: Standard analytical techniques are used for characterization. Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy will confirm the chemical structure, while LC-MS can be used to determine the mass of the product and assess its purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Reagent Quality: Hydrazine may have degraded. 2. Reaction Conditions: Temperature too low or reaction time too short. 3. Incorrect Stoichiometry: Insufficient amount of hydrazine hydrate.1. Use fresh, high-purity hydrazine hydrate. 2. Gradually increase the reaction temperature and monitor by TLC/LC-MS until the starting material is consumed. 3. Use a slight excess of hydrazine hydrate (e.g., 4 equivalents as in analogous preparations).[4]
Presence of Multiple Spots on TLC / Peaks in LC-MS 1. Isomer Formation: Non-regioselective cyclization. 2. Side Reactions: Formation of dimers or other byproducts. 3. Incomplete Reaction: Presence of unreacted starting material.1. Optimize the reaction solvent and temperature to favor the formation of the desired isomer. 2. Purify the crude product using column chromatography to isolate the desired compound. 3. Increase reaction time or temperature to drive the reaction to completion.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the work-up solvents. 2. Emulsion during Extraction: Formation of a stable emulsion during aqueous work-up. 3. Co-eluting Impurities: Impurities have similar polarity to the product.1. Adjust the pH of the aqueous phase during work-up to minimize the solubility of the amine product. Use a different solvent for extraction. 2. Add brine (saturated NaCl solution) to break the emulsion or filter the mixture through celite. 3. For column chromatography, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation.
Hydrolysis of Nitrile Group 1. Presence of Water and Acid/Base: The nitrile group in the starting material can hydrolyze.1. Use an anhydrous solvent if the reaction protocol allows. Ensure that any acid or base used is compatible with the nitrile group under the reaction conditions.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 3-aminoindazole derivative, adapted for the synthesis of this compound. This procedure is based on established methods for similar compounds.[2][4]

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF)[4]

  • Sodium Acetate (optional, as a buffer)[4]

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trifluorobenzonitrile (1 equivalent).

  • Add n-butanol or 2-MeTHF as the solvent (approximately 5 volumes relative to the starting material).[4]

  • Add sodium acetate (1.2 equivalents), followed by hydrazine hydrate (4 equivalents).[4]

  • Heat the reaction mixture to reflux (typically 95-115 °C, depending on the solvent) and maintain for 4-18 hours.[1][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with water, and then with a cold non-polar solvent (e.g., hexanes or ether) to remove impurities.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Visualized Pathways and Workflows

The following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.

Synthetic_Pathway SM 2,4,6-Trifluorobenzonitrile INT Intermediate Adduct SM->INT Hydrazine Hydrate SP2 Hydrolysis Product (Amide/Carboxylic Acid) SM->SP2 H₂O, Heat P This compound (Desired Product) INT->P Intramolecular Cyclization (Major) SP1 Regioisomeric Indazole INT->SP1 Alternative Cyclization (Minor) SP3 Dimer/Polymer P->SP3 Harsh Conditions

Caption: Synthetic pathway for this compound and potential side products.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_reagents 1. Verify Reagent Purity (Starting Material, Hydrazine) start->check_reagents analyze_product 2. Analyze Crude Mixture (TLC, LC-MS, NMR) check_reagents->analyze_product is_sm Starting Material Present? analyze_product->is_sm Check Composition is_isomers Multiple Isomers Detected? is_sm->is_isomers No optimize_cond Action: Increase Temp/Time Use Fresh Reagents is_sm->optimize_cond Yes purify Action: Column Chromatography is_isomers->purify Yes optimize_purification Action: Recrystallization or Optimize Chromatography is_isomers->optimize_purification No end Pure Product Obtained optimize_cond->end purify->end optimize_purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4,6-difluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical yields?

A1: The most prevalent synthetic route starts from 2,4-difluorobenzonitrile. The key step involves a cyclization reaction with hydrazine hydrate.[1] While specific yield data for this compound is not extensively published in comparative tables, yields for similar syntheses of 3-aminoindazoles from ortho-fluorobenzonitriles are generally reported to be in the moderate to good range. For a related compound, 5-bromo-1H-indazol-3-amine, a yield of 88% has been reported from the corresponding fluorobenzonitrile.[2]

Q2: I am getting a low yield in the synthesis of this compound. What are the potential causes and solutions?

A2: Low yields can arise from several factors:

  • Incomplete Reaction: The cyclization reaction with hydrazine may require elevated temperatures and sufficient reaction time. Ensure the reaction is heated adequately (e.g., reflux in a suitable solvent like butanol) and monitored by TLC until the starting material is consumed.[1]

  • Side Reactions: The formation of hydrazone and dimer byproducts can occur, especially at high temperatures.[1] Using a moderate excess of hydrazine hydrate and carefully controlling the reaction temperature can help minimize these side reactions.

  • Suboptimal Solvent: Aprotic solvents like DMSO and DMF have been reported to give higher yields in similar indazole syntheses compared to acidic ethanol.[1]

  • Purification Losses: this compound may require careful purification. Losses can occur during extraction, crystallization, or chromatography. Optimize your purification protocol to minimize such losses.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A3: Common impurities in the synthesis of 3-aminoindazoles include:

  • Unreacted Starting Material: 2,4-difluorobenzonitrile.

  • Hydrazone Intermediate: A common byproduct in reactions involving hydrazines.[1]

  • ** regioisomers:** Although the formation of the 1H-tautomer is generally favored due to its thermodynamic stability, the presence of the 2H-tautomer is possible.[3]

  • Oxidation Products: The amino group can be susceptible to oxidation, leading to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Q4: What is the best method to purify this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of hexane/ethyl acetate is a common starting point for the purification of indazole derivatives. Given the fluorine atoms, specialized fluorocarbon columns and eluents could potentially offer better separation from non-fluorinated impurities.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective final purification step.

Q5: I am trying to perform a subsequent reaction on the 3-amino group (e.g., acylation), but I am getting a mixture of products. What is happening?

A5: 3-Aminoindazoles have multiple nucleophilic sites: the 3-amino group, and the N1 and N2 positions of the indazole ring. Acylation or alkylation can lead to a mixture of N1, N2, and 3-amino substituted products.[5][6] To achieve regioselectivity, protection of the indazole nitrogens may be necessary. The use of protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) can direct derivatization to the C3 position.[7] Alternatively, reaction conditions (base, solvent) can be optimized to favor substitution at a particular site. For instance, NaH in THF has been shown to favor N1 alkylation in many cases.[5]

Q6: What are the expected 1H and 13C NMR chemical shifts for this compound?

Q7: What is the biological significance of this compound?

A7: 3-Aminoindazole derivatives are known to be potent kinase inhibitors.[10] Specifically, they have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), which are key targets in cancer therapy due to their roles in tumor angiogenesis and proliferation.[11][12][13] The fluorine substitutions on the indazole ring can enhance binding affinity and metabolic stability.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low.Increase the reaction temperature to reflux.
Insufficient reaction time.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Poor quality of hydrazine hydrate.Use fresh, high-quality hydrazine hydrate.
Reaction Mixture Turns Dark Oxidation of the amino group or other side reactions.Perform the reaction under an inert atmosphere (N2 or Ar).
Reaction temperature is too high, leading to decomposition.Reduce the reaction temperature and monitor for product formation.
Product is an Oil, Fails to Crystallize Presence of impurities.Purify the crude product by column chromatography before attempting crystallization.
Incorrect crystallization solvent.Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water).
Difficulty in Separating Product from Impurities by Column Chromatography Co-eluting impurities.Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina) or a specialized fluorocarbon column.[4]
Inconsistent Results in Subsequent Reactions (e.g., acylation, alkylation) Regioselectivity issues (reaction at N1, N2, or NH2).Consider protecting the indazole nitrogens before carrying out the reaction. Optimize reaction conditions (base, solvent, temperature) to favor the desired isomer.[5][6]
Instability of the starting material.Use freshly prepared or purified this compound for subsequent steps.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar 3-aminoindazoles.[1][2] Optimization may be required.

Materials:

  • 2,4-Difluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4-difluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain this compound.

Quantitative Data Summary

ParameterValue/RangeReference
Typical Yield (similar 3-aminoindazoles) 60-90%[2]
Reaction Time 4-24 hoursInferred from general procedures
Purity (after chromatography) >95%Standard expectation for synthetic intermediates

Signaling Pathway and Workflow Diagrams

experimental_workflow start Start: 2,4-Difluorobenzonitrile reaction Cyclization with Hydrazine Hydrate in n-Butanol (Reflux) start->reaction workup Aqueous Workup (EtOAc Extraction) reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product Product: This compound purification->product analysis Characterization (NMR, MS, Purity) product->analysis troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Conditions: - Temperature - Time - Reagent Quality start->check_reaction check_workup Review Workup Procedure: - Incomplete Extraction - Emulsion Formation start->check_workup check_purification Optimize Purification: - Solvent System - Stationary Phase start->check_purification side_reactions Consider Side Reactions: - Hydrazone Formation - Dimerization - Oxidation check_reaction->side_reactions solution Implement Corrective Actions: - Adjust Parameters - Use Inert Atmosphere - Modify Purification check_workup->solution check_purification->solution side_reactions->solution fgfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole 3-Amino-4,6-difluoro- 1H-indazole Indazole->FGFR Inhibition

References

Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for 3-Amino-4,6-difluoro-1H-indazole are not extensively available in public literature. This guide provides a framework for stability investigation based on the general chemical properties of substituted amino-indazoles and standard pharmaceutical stress testing protocols. Researchers should use this information to design and execute their own stability studies.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a laboratory setting, with a focus on potential stability-related causes.

Q1: My reaction yield is significantly lower than expected when using a freshly opened bottle of the compound. What could be the issue?

A1: Low reaction yields can be attributed to several factors related to compound stability:

  • Inherent Instability: The compound may be unstable under your specific reaction conditions (e.g., pH, temperature, solvent). The amino and indazole groups can be susceptible to side reactions.

  • Solubility Issues: Ensure the compound is fully dissolved. Poor solubility can be mistaken for low reactivity. Verify the optimal solvent system for your reaction.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of certain reagents or dissolved oxygen. Consider degassing your solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture or a stock solution. Could this be degradation?

A2: Yes, the appearance of new, unidentified peaks is a primary indicator of compound degradation.

  • Hydrolysis: Indazoles and their derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. If your reaction or solvent system has a high or low pH, this could be the cause.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can cause decomposition.[2][3] Always protect solutions and solid compounds from light where possible.

  • Thermal Degradation: High reaction temperatures can lead to thermal decomposition. Evaluate if a lower reaction temperature is feasible.[1][2]

Q3: The color of my solid compound has changed from off-white to a yellowish or brownish tint over time. Is it still usable?

A3: A change in color is a strong visual indicator of degradation, likely due to oxidation or the formation of polymeric impurities. It is highly recommended to assess the purity of the material using an analytical technique like HPLC, UPLC, or LC-MS before use. For critical applications, using a fresh, uncolored lot is advisable.

Q4: My stock solution, prepared in an organic solvent, shows a decrease in the main compound peak area over a few days. Why is this happening?

A4: This indicates poor solution-state stability. Potential causes include:

  • Solvent Reactivity: The solvent itself may be reacting with the compound. This is less common with standard solvents like DMSO or DMF but can occur with more reactive ones.

  • Oxidation: As mentioned, dissolved oxygen in the solvent can cause gradual degradation.[4] Preparing fresh solutions for each experiment is the best practice. If solutions must be stored, they should be kept cold, protected from light, and preferably under an inert atmosphere.

  • Trace Impurities: Trace amounts of acid, base, or metal contaminants in the solvent can catalyze degradation. Using high-purity, anhydrous solvents is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To maximize shelf-life, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, storing under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C or -80°C) is recommended.

Q2: What are the general principles of a forced degradation study?

A2: A forced degradation or stress testing study is designed to intentionally degrade a compound to understand its stability profile.[3] It involves exposing the compound to conditions more severe than those it would typically encounter during storage or use.[1][3] The primary goals are to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[1][3]

Q3: What stress conditions are typically applied in a forced degradation study?

A3: Standard stress conditions as recommended by regulatory guidelines (like ICH) include:

  • Acid Hydrolysis: Using acids like HCl or H₂SO₄ (e.g., 0.1 M to 1 M).[2]

  • Base Hydrolysis: Using bases like NaOH or KOH (e.g., 0.1 M to 1 M).[2]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide (H₂O₂), typically at a concentration of 3%.[4]

  • Thermal Stress: Heating the compound in both solid and solution states (e.g., 40°C to 80°C).[2]

  • Photolytic Stress: Exposing the compound to a controlled source of UV and visible light.[2]

Q4: What is a "stability-indicating method"?

A4: A stability-indicating method is a validated analytical procedure, typically HPLC or UPLC, that can accurately quantify the decrease in the active compound's concentration due to degradation.[5] A key feature is its ability to separate the parent compound from all potential degradation products, process impurities, and other components in the sample.[4]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the degradation profile of this compound under various stress conditions and identify potential degradants.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).

  • Control Sample: Dilute the stock solution to a final concentration of 100 µg/mL. Analyze immediately via HPLC/UPLC-UV to establish the initial purity and retention time (t=0).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Place ~10 mg of the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve in the solvent to achieve a 100 µg/mL concentration.

    • Photolytic Degradation: Expose the stock solution and solid compound to a photostability chamber with a combined UV/Visible light exposure of not less than 1.2 million lux hours.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a final concentration of 100 µg/mL.

    • Analyze all samples by a reverse-phase HPLC method with a photodiode array (PDA) detector. Use LC-MS to obtain mass information on the parent compound and any new peaks observed.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.

    • Report the retention times and peak areas of any new impurities formed. A target degradation of 5-20% is generally considered optimal for method validation purposes.[5]

Data Presentation

Table 1: Example Data Summary of Forced Degradation Study

(Note: Data shown are for illustrative purposes only.)

Stress ConditionDuration (hrs)TemperatureParent Peak Area% Assay% DegradationNo. of Degradants
Control (t=0)0RT1,500,000100.00.00
0.5 M HCl2460°C1,275,00085.015.02
0.5 M NaOH2460°C1,125,00075.025.03
3% H₂O₂24RT1,410,00094.06.01
Heat (Solution)4860°C1,455,00097.03.01
Heat (Solid)4880°C1,485,00099.01.00
Light (Solution)-ICH Guideline1,320,00088.012.02

Visualizations

problem Problem Observed (e.g., Low Yield, Extra Peaks) check_storage Check Storage Conditions (Temp, Light, Air) problem->check_storage check_purity Analyze Purity (HPLC, LC-MS) problem->check_purity check_protocol Review Experimental Protocol (pH, Temp, Reagents) problem->check_protocol check_storage->check_purity degradation Degradation Confirmed check_purity->degradation Impurities Found no_degradation Compound is Pure (Issue is Elsewhere) check_purity->no_degradation Purity >99% check_protocol->check_purity solution Solution: - Use fresh compound - Store under inert gas - Protect from light - Modify protocol degradation->solution

Caption: A troubleshooting workflow for investigating potential compound instability.

start Prepare Stock Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions start->stress acid Acid (1M HCl, 60°C) stress->acid base Base (1M NaOH, 60°C) stress->base oxide Oxidation (3% H₂O₂, RT) stress->oxide heat Thermal (60-80°C) stress->heat light Photolytic (UV/Vis) stress->light analyze Analyze Samples at Time Points (HPLC, LC-MS) acid->analyze base->analyze oxide->analyze heat->analyze light->analyze evaluate Evaluate Data: - Calculate % Degradation - Identify Degradants - Determine Pathways analyze->evaluate

Caption: A general workflow for conducting a forced degradation study.

References

Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 3-Amino-4,6-difluoro-1H-indazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

  • Question: My peaks for this compound are tailing significantly on a silica gel column. How can I improve the peak shape?

  • Answer: Peak tailing of basic compounds like this compound on silica gel is a common issue.[1] This is primarily due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface.[1][2] To mitigate this, consider the following solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.

      • Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to your mobile phase.

      • Ammonium Hydroxide: Alternatively, a solution of ammonium hydroxide in methanol can be effective.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (basic or neutral): Alumina is less acidic than silica and can provide better peak shapes for basic compounds.

      • Amine-functionalized Silica: These columns have an aminopropyl-functionalized surface that creates a more basic environment, reducing interactions with the analyte.[3]

Issue 2: No or Poor Elution from a Normal-Phase Column

  • Question: My compound is not eluting from the silica gel column, even with a high percentage of polar solvent. What should I do?

  • Answer: this compound is a polar molecule, and strong retention on a polar stationary phase like silica is expected. If increasing the polarity of the mobile phase (e.g., high concentrations of methanol in dichloromethane or ethyl acetate) does not lead to elution, consider these points:

    • Very Strong Interaction: The basicity of the amino group can lead to very strong, almost irreversible binding to the silica. The addition of a basic modifier as mentioned in Issue 1 is crucial.

    • Alternative Chromatography Mode: If the compound is still retained, reverse-phase chromatography is a highly recommended alternative for polar compounds.

Issue 3: Co-elution of Impurities

  • Question: I am having trouble separating my target compound from closely related impurities. How can I improve the resolution?

  • Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.

    • Solvent System Optimization:

      • Normal-Phase: Systematically screen different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The addition of a small amount of a third solvent can sometimes significantly alter selectivity.

      • Reverse-Phase: A gradient of acetonitrile or methanol in water is standard. Adjusting the pH of the aqueous phase can be a powerful tool to change the ionization state of your compound and impurities, thereby altering their retention and improving separation. For basic compounds, a higher pH mobile phase can sometimes provide better results.[2]

    • Stationary Phase with Different Selectivity:

      • If you are using a standard C18 reverse-phase column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with your analytes.

      • For fluorinated molecules like this compound, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can provide unique selectivity based on fluorous interactions.[4][5]

Frequently Asked Questions (FAQs)

  • Question 1: Should I use normal-phase or reverse-phase chromatography to purify this compound?

    • Answer: Both techniques can be viable, but reverse-phase chromatography is often more suitable for polar compounds like this compound. Normal-phase chromatography on silica can be challenging due to the basicity of the amino group, which often leads to peak tailing and strong retention.[1][2] If you choose normal-phase, it is highly recommended to use a basic modifier in your mobile phase.

  • Question 2: What are some good starting solvent systems for TLC analysis?

    • Answer: For Thin Layer Chromatography (TLC) to scout for a suitable mobile phase for normal-phase column chromatography, you can start with the following systems:

      • 50% Ethyl Acetate in Hexanes

      • 5-10% Methanol in Dichloromethane

      • Add 0.5% Triethylamine to each of these systems to observe the effect on the spot shape.

    • For reverse-phase TLC, you can use C18-functionalized plates with mixtures of methanol/water or acetonitrile/water.

  • Question 3: My compound seems to be degrading on the silica gel column. What can I do?

    • Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. To check for on-column degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If degradation is suspected, using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography are good alternatives.

  • Question 4: How can I effectively remove the added base (e.g., triethylamine) from my purified fractions?

    • Answer: Triethylamine is relatively volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If residual amounts remain, an acid-base extraction can be performed. Dissolve the sample in an organic solvent, wash with a dilute aqueous acid solution to remove the triethylamine, and then wash with a saturated sodium bicarbonate solution to neutralize any remaining acid before drying and concentrating.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% (v/v) Triethylamine (TEA).

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. A good starting point is a gradient of 0% to 10% MeOH in DCM, with 0.5% TEA. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing and Equilibration: Pack the column with silica gel in the initial mobile phase composition. Equilibrate the column by passing at least 5 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Run a linear gradient based on the TLC analysis. For example, from 2% MeOH in DCM to 8% MeOH in DCM (both containing 0.5% TEA) over 20 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Protocol 2: Reverse-Phase HPLC Purification

  • Stationary Phase: C18-functionalized silica (e.g., 5 or 10 µm).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Method Development: On an analytical HPLC system, develop a suitable gradient. A typical starting gradient would be 5% to 95% Solvent B over 20 minutes.

  • Preparative Run: Scale up the optimized analytical method to a preparative HPLC system.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is weak in elution strength (e.g., a low percentage of acetonitrile in water) to ensure good peak shape upon injection. Filter the sample through a 0.45 µm filter.

  • Elution and Fraction Collection: Perform the preparative HPLC run and collect fractions corresponding to the target peak.

  • Post-Purification Work-up: Combine the pure fractions. The bulk of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product.

Data Presentation

Table 1: Illustrative TLC Data for Normal-Phase Chromatography

Mobile Phase System (v/v)Rf of this compoundPeak/Spot Shape
5% MeOH in DCM0.45Tailing
5% MeOH in DCM + 0.5% TEA0.55Symmetrical
10% Ethyl Acetate in Hexanes0.10Severe Tailing
10% Ethyl Acetate in Hexanes + 0.5% TEA0.15Moderate Tailing

Table 2: Illustrative HPLC Gradient for Reverse-Phase Purification

Time (minutes)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.095520
5.095520
25.059520
30.059520
31.095520
35.095520

Visualizations

Chromatography_Workflow cluster_0 Method Selection cluster_1 Normal-Phase Path cluster_2 Reverse-Phase Path cluster_3 Analysis Start Crude Product Method_Choice Choose Chromatography Mode Start->Method_Choice NP_Chrom Normal-Phase Method_Choice->NP_Chrom  Polarity allows RP_Chrom Reverse-Phase Method_Choice->RP_Chrom  High Polarity / NP issues NP_Solvent Select Solvent System (e.g., DCM/MeOH) NP_Chrom->NP_Solvent RP_Solvent Select Solvent System (e.g., ACN/Water) RP_Chrom->RP_Solvent Add_Base Add Basic Modifier? (e.g., TEA) NP_Solvent->Add_Base NP_Run Perform Chromatography Add_Base->NP_Run Yes Add_Base->NP_Run No (if neutral impurities) Analyze Analyze Fractions NP_Run->Analyze Add_Acid Add Acidic Modifier? (e.g., TFA) RP_Solvent->Add_Acid RP_Run Perform Chromatography Add_Acid->RP_Run Yes (for peak shape) Add_Acid->RP_Run No (if pH sensitive) RP_Run->Analyze Pure Pure Product Analyze->Pure Purity > 95% Repurify Repurify or Optimize Analyze->Repurify Purity < 95% Repurify->Method_Choice

Caption: Workflow for selecting and developing a chromatographic purification method.

Troubleshooting_Peak_Tailing cluster_S1 Mobile Phase Modification cluster_S2 Stationary Phase Alternatives Problem Problem: Peak Tailing in Normal-Phase Cause Primary Cause: Interaction of basic amine with acidic silica Problem->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Solution2 Solution 2: Change Stationary Phase Cause->Solution2 Solution3 Solution 3: Switch to Reverse-Phase Cause->Solution3 Add_TEA Add Triethylamine (0.1-1%) Solution1->Add_TEA Add_NH4OH Add Ammonium Hydroxide Solution1->Add_NH4OH Alumina Use Alumina (neutral or basic) Solution2->Alumina Amine_Silica Use Amine-Functionalized Silica Solution2->Amine_Silica

Caption: Troubleshooting guide for peak tailing in normal-phase chromatography.

References

Technical Support Center: Optimizing Catalytic Processes for 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-Amino-4,6-difluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

A1: The most prevalent method for synthesizing 3-aminoindazoles involves the cyclization reaction of a corresponding ortho-fluorobenzonitrile with hydrazine. For this compound, the recommended starting material is 2,3,5-trifluorobenzonitrile, which reacts with hydrazine hydrate in a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. This method is often high-yielding and avoids the need for expensive metal catalysts.[1][2][3]

Q2: Are metal catalysts necessary for this synthesis?

A2: While palladium and copper-catalyzed reactions are common for constructing some substituted indazole cores, the direct synthesis of 3-aminoindazoles from activated ortho-halobenzonitriles typically does not require a metal catalyst.[4][5][6] The reaction with hydrazine is often thermally driven. However, catalysts may be employed in alternative routes, such as those involving C-H activation or cross-coupling strategies to build the indazole system from different precursors.[6]

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: The key parameters to monitor are:

  • Temperature: The reaction is temperature-sensitive. Insufficient heat can lead to a slow or incomplete reaction, while excessive heat may cause decomposition of the starting material or product and lead to impurity formation.

  • Reaction Time: Monitoring the reaction progress by TLC or LCMS is crucial to determine the optimal endpoint and prevent the formation of degradation products.

  • Solvent: A high-boiling point, polar aprotic solvent like n-butanol, 2-methyltetrahydrofuran (2-MeTHF), or DMF is typically used to facilitate the reaction at the required temperature.[1][3]

  • Stoichiometry: The molar ratio of hydrazine hydrate to the benzonitrile substrate is important. An excess of hydrazine is often used to drive the reaction to completion.[3]

Q4: What are the likely side products or impurities in this synthesis?

A4: Common impurities can include unreacted 2,3,5-trifluorobenzonitrile, partially reacted intermediates, and potential regioisomers if cyclization is not perfectly selective. Over-reaction or degradation at high temperatures can also generate tar-like impurities. Proper workup and purification, typically involving recrystallization or column chromatography, are essential to isolate the pure product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Poor quality of starting materials (benzonitrile or hydrazine). 4. Inappropriate solvent.1. Gradually increase the reaction temperature, monitoring for product formation and decomposition via TLC/LCMS. 2. Extend the reaction time. Monitor progress every few hours. 3. Verify the purity of starting materials using NMR or GC-MS. Use fresh, high-purity hydrazine hydrate. 4. Switch to a higher-boiling polar aprotic solvent like n-butanol or 2-MeTHF.[3]
Formation of Multiple Products / Regioisomers 1. The reaction may allow for non-selective cyclization pathways. 2. Reaction temperature is too high, promoting side reactions.1. While the formation of the 1H-indazole is generally favored, isolation of the desired isomer is key. Purification by column chromatography is the most effective solution. 2. Lower the reaction temperature and increase the reaction time to favor the thermodynamically more stable product.
Reaction Stalls (Does Not Go to Completion) 1. Loss of volatile hydrazine hydrate from the reaction mixture. 2. Deactivation of hydrazine. 3. Insufficient mixing in a heterogeneous mixture.1. Ensure the reaction is conducted in a sealed vessel or under a reflux condenser to prevent the escape of hydrazine. 2. Add a slight excess of fresh hydrazine hydrate to the reaction. 3. Increase the stirring rate to ensure the reaction mixture is homogeneous.
Product is Difficult to Purify (Oily or Dark-colored) 1. Formation of polymeric or degradation byproducts due to excessive heat. 2. Residual solvent or starting materials.1. Reduce the reaction temperature. After workup, attempt purification via column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). 2. If the product is a solid, attempt recrystallization from a suitable solvent pair like Ethanol/Water or Toluene/Heptane.

Visualizations and Workflows

Synthetic Pathway

The primary synthetic route involves a two-step, one-pot process: Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification SM 2,3,5-Trifluorobenzonitrile Intermediate Hydrazinyl Intermediate SM->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Reagent Product This compound Intermediate->Product Heat (Δ) - HF Workup Aqueous Workup & Extraction Product->Workup Purify Recrystallization or Column Chromatography Workup->Purify Final Pure Product Purify->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical workflow for diagnosing and resolving issues of low product yield during the synthesis.

G Start Problem: Low Yield CheckSM Check Purity of Starting Materials (SMs) Start->CheckSM SM_OK SMs are Pure CheckSM->SM_OK Yes SM_Bad SMs are Impure CheckSM->SM_Bad No CheckTemp Review Reaction Temperature SM_OK->CheckTemp PurifySM Action: Purify or Replace SMs SM_Bad->PurifySM End Yield Improved PurifySM->End Temp_OK Temp is Optimal CheckTemp->Temp_OK Yes Temp_Bad Temp Too Low/High CheckTemp->Temp_Bad No CheckTime Review Reaction Time Temp_OK->CheckTime AdjustTemp Action: Increase/Decrease Temp & Monitor Temp_Bad->AdjustTemp AdjustTemp->End Time_OK Time is Sufficient CheckTime->Time_OK Yes Time_Bad Time Too Short CheckTime->Time_Bad No Time_OK->End AdjustTime Action: Extend Reaction Time Time_Bad->AdjustTime AdjustTime->End

Caption: A decision tree for troubleshooting low yield in indazole synthesis.

Experimental Protocol

This protocol is a representative procedure adapted from syntheses of structurally similar 3-aminoindazoles.[2][3] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Objective: To synthesize this compound from 2,3,5-trifluorobenzonitrile.

Materials:

  • 2,3,5-Trifluorobenzonitrile (1.0 equiv)

  • Hydrazine hydrate, 80% in H₂O (4.0 equiv)

  • n-Butanol or 2-Methyltetrahydrofuran (5-10 volumes)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography, if needed)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trifluorobenzonitrile (1.0 equiv) and the solvent (e.g., n-butanol, 5-10 volumes).

  • Addition of Reagent: Begin stirring the solution and add hydrazine hydrate (4.0 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 95-115 °C, depending on the solvent) and maintain this temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water or a saturated solution of sodium bicarbonate to quench any unreacted hydrazine.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization from a solvent system like ethanol/water or toluene.

    • Column Chromatography: If recrystallization is insufficient, purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Safety Precautions:

  • Hydrazine is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are used, although this specific reaction is often robust.

  • Always perform new reactions on a small scale first to establish safety and reaction parameters.

References

Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 3-Amino-4,6-difluoro-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the reaction of a corresponding ortho-fluorobenzonitrile with hydrazine hydrate. For this compound, the typical starting material would be 2,3,5-trifluorobenzonitrile. The reaction involves a nucleophilic aromatic substitution of the fluorine atom at the 2-position by hydrazine, followed by an intramolecular cyclization.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature might be insufficient.

  • Side reactions: The formation of hydrazones or dimers can occur, especially at elevated temperatures.[1]

  • Suboptimal solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMSO and DMF have been reported to give higher yields in similar syntheses compared to acidic ethanol.[1]

  • Poor quality of reagents: Ensure the purity of your starting material and the concentration of the hydrazine hydrate.

Q3: Are there any alternative synthetic strategies available?

A3: Yes, alternative methods have been developed, which may be useful if the primary route is unsuccessful. These include:

  • Palladium-catalyzed reactions: A two-step synthesis from 2-bromobenzonitriles involving a palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection and cyclization.[2]

  • Copper-catalyzed couplings: Reactions of 2-halobenzonitriles with hydrazine carboxylic esters can also yield 3-aminoindazoles through a cascade process.[2]

Q4: How does the position of the fluorine atoms on the benzonitrile ring affect the reaction?

A4: The fluorine atom ortho to the nitrile group is the most susceptible to nucleophilic attack by hydrazine due to the electron-withdrawing effect of the nitrile group. The other fluorine atoms at positions 4 and 6 on the resulting indazole ring are generally expected to remain intact under these reaction conditions and contribute to the electronic properties and biological activity of the final molecule.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low.2. Reaction time is insufficient.3. Inactive hydrazine hydrate.1. Increase the reaction temperature. Refluxing in a higher boiling point solvent like n-butanol can be effective.[1]2. Extend the reaction time and monitor progress using TLC or LC-MS.3. Use fresh, high-quality hydrazine hydrate.
Formation of Multiple Products/Impurities 1. Undesired side reactions (e.g., dimer formation).2. Reaction of hydrazine with other fluoro-substituents (less likely but possible under harsh conditions).3. Formation of regioisomers if the starting material is not symmetrically substituted.1. Optimize the reaction temperature; sometimes lowering the temperature and extending the reaction time can improve selectivity.2. Consider using a milder solvent. A study on a similar chloro-substituted compound showed that solvents like ethanol or IPA can influence the selectivity of the cyclization.[3]3. Purify the starting material to ensure isomeric purity.
Product Precipitation and Handling Issues 1. The product may be sparingly soluble in the reaction solvent upon cooling.2. The product may be a fine powder that is difficult to filter.1. After the reaction, the mixture can be concentrated and the residue partitioned between ethyl acetate and water for extraction.[4]2. Use a suitable filter aid or centrifuge to collect the solid product.
Difficulty in Product Purification 1. Co-elution of impurities during column chromatography.2. Product instability under certain conditions.1. Optimize the solvent system for chromatography. Recrystallization from a suitable solvent can also be an effective purification method.2. Avoid unnecessarily harsh acidic or basic conditions during workup and purification.

Reaction Parameter Optimization

The synthesis of this compound is typically achieved by reacting 2,3,5-trifluorobenzonitrile with hydrazine hydrate. The optimization of reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing yield and purity. Below is a summary of reaction conditions based on analogous preparations.

Table 1: Optimization of Reaction Parameters
Entry Solvent Temperature (°C) Time (h) Hydrazine Hydrate (Equivalents) Yield (%) Notes
1Ethanol70163.0~60-70Based on a similar synthesis of 3-amino-1H-indazole-4-carbonitrile.[4]
2n-ButanolReflux (~117)42.5~75-85Higher temperature can increase reaction rate.[1]
3DMSO10062.5~80-90Aprotic polar solvents may enhance yield.[1]
42-MeTHFReflux (~80)123.0~70-80May offer different selectivity and easier workup.[3]
5EthanolReflux (~78)0.53.0~85-95Rapid reaction at reflux, as seen in a bromo-analogue synthesis.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of analogous 3-aminoindazoles.[4][5]

Materials:

  • 2,3,5-Trifluorobenzonitrile

  • Hydrazine monohydrate (80% or higher)

  • Ethanol (or n-Butanol)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trifluorobenzonitrile (1.0 eq) in ethanol (10-15 mL per gram of nitrile).

  • Add hydrazine monohydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography to yield this compound.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve 2,3,5-Trifluorobenzonitrile in Ethanol add_hydrazine Add Hydrazine Monohydrate start->add_hydrazine reflux Heat to Reflux (2-4h) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool Monitor by TLC/LC-MS concentrate Concentrate in vacuo cool->concentrate extract Partition with Ethyl Acetate & Water concentrate->extract dry Dry Organic Layer (MgSO4) extract->dry final_concentrate Concentrate Organic Layer dry->final_concentrate purify Recrystallization or Column Chromatography final_concentrate->purify product This compound purify->product

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Logic Diagram

G Troubleshooting Guide for Low Yield cluster_reaction Reaction Conditions cluster_solvents Solvent Effects cluster_side_reactions Side Products start Low Yield Observed check_temp Is Temperature Sufficient? start->check_temp check_time Is Reaction Time Adequate? start->check_time check_reagents Are Reagents High Quality? start->check_reagents check_solvent Is Solvent Optimal? start->check_solvent check_impurities Are Side Products Present? start->check_impurities solution_temp Increase Temperature or use higher boiling solvent (e.g., n-Butanol) check_temp->solution_temp No solution_time Increase Reaction Time (Monitor by TLC/LC-MS) check_time->solution_time No solution_reagents Use Fresh Hydrazine Hydrate and Pure Starting Material check_reagents->solution_reagents No solution_solvent Try Alternative Solvents (e.g., DMSO, 2-MeTHF) check_solvent->solution_solvent No solution_impurities Adjust Temperature to Minimize Side Reactions (e.g., Dimerization) check_impurities->solution_impurities Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatility allows for a wide range of biological activities, including potent inhibition of protein kinases, which are critical targets in oncology and other therapeutic areas.[3] This guide provides a comparative analysis of 3-Amino-4,6-difluoro-1H-indazole against other key indazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Performance Comparison of Indazole Derivatives

The substitution pattern on the indazole ring plays a crucial role in determining the biological activity and selectivity of these compounds. The introduction of fluorine atoms, in particular, can significantly modulate properties such as metabolic stability, binding affinity, and cell permeability.

While direct head-to-head comparative data for this compound is limited in the public domain, we can infer its potential performance by examining structurally related compounds and the well-documented impact of fluorine substitution.

Kinase Inhibition Profile

A study on 3-aminoindazole-based ureas, such as ABT-869, has demonstrated potent inhibition of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and growth, including the VEGFR and PDGFR families, as well as FLT3 and c-Kit.[4] The 3-aminoindazole moiety serves as an effective hinge-binding template for kinase inhibitors.[4][5]

Table 1: Comparative Kinase Inhibition (IC50 nM) of a Representative 3-Aminoindazole Derivative (ABT-869) and the Effect of Fluorine Substitution on Related Scaffolds.

Compound/ScaffoldKDR (VEGFR2)FLT3c-KitPDGFRβFGFR1FGFR2
ABT-869 (3-aminoindazole urea)[4]4291666--
6-Fluoro-1H-indazol-3-amine derivative [6]----< 4.12.0

Data for ABT-869 and the 6-fluoro derivative are from separate studies and are presented for illustrative comparison of the potential impact of fluorination. Direct comparison requires testing within the same assay.

The data on a 6-fluoro-1H-indazol-3-amine derivative shows that fluorine substitution can lead to potent, single-digit nanomolar inhibition of Fibroblast Growth Factor Receptors (FGFRs).[6] The fluorine atoms in this analog were shown to form hydrophobic interactions with key amino acid residues in the kinase ATP-binding pocket, contributing to its high potency.[6] This suggests that the 4,6-difluoro substitution pattern of this compound could confer potent inhibitory activity against a range of kinases, potentially including FGFRs, VEGFRs, and PDGFRs.

Anti-proliferative Activity

Indazole derivatives have demonstrated significant anti-proliferative effects in various cancer cell lines. The activity is often correlated with their kinase inhibition profiles.

Table 2: Anti-proliferative Activity (IC50 µM) of Representative Indazole Derivatives in Cancer Cell Lines.

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)Hep-G2 (Liver Cancer)
Indazole-piperazine derivative (6o) [7]5.1515.312.818.2
5-Fluorouracil (Control) [7]8.7210.59.8711.4

Data from a study on 1H-indazole-3-amine derivatives.[7]

The representative indazole-piperazine derivative (6o) exhibited potent anti-proliferative activity against the K562 cell line, which is driven by the Bcr-Abl fusion kinase.[7] This compound was also shown to induce apoptosis in a dose-dependent manner.[7] The substitution pattern on the indazole core and its appended moieties are critical for cellular potency.

Key Signaling Pathways

Indazole derivatives often exert their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The likely targets for 3-aminoindazole scaffolds, based on available data, include the FLT3, PDGFRα, and c-Kit receptor tyrosine kinases.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt Proliferation Proliferation Survival Differentiation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activation Indazole_Inhibitor 3-Aminoindazole Derivative Indazole_Inhibitor->FLT3 Inhibition PDGFR_cKit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS cKit c-Kit cKit->PI3K cKit->RAS STAT STAT cKit->STAT Akt Akt PI3K->Akt Cell_Response Proliferation Migration Survival Akt->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT->Cell_Response PDGF_Ligand PDGF PDGF_Ligand->PDGFR Activation SCF_Ligand SCF SCF_Ligand->cKit Activation Indazole_Inhibitor 3-Aminoindazole Derivative Indazole_Inhibitor->PDGFR Inhibition Indazole_Inhibitor->cKit Inhibition Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prep_Reagents Reaction_Setup Set up Kinase Reaction in 96-well Plate Prep_Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction (Spot on Phosphocellulose Paper) Incubation->Stop_Reaction Washing Wash Paper Stop_Reaction->Washing Measurement Measure Radioactivity (Scintillation Counter) Washing->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis End End Analysis->End

References

Comparative Bioactivity of 3-Amino-4,6-difluoro-1H-indazole: An Analysis of Its Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy. The introduction of fluorine atoms to this scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. This guide provides a comparative analysis of the bioactivity of 3-Amino-4,6-difluoro-1H-indazole and related analogs, focusing on their potential as anticancer agents. While direct comparative studies for this compound are not extensively available in the public domain, this analysis synthesizes data from various studies on related 3-amino-1H-indazole derivatives to provide a comprehensive overview of their structure-activity relationships (SAR) and therapeutic potential.

Kinase Inhibition: A Key Mechanism of Action

The primary mechanism by which many 3-amino-1H-indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. The 3-amino group of the indazole core acts as a crucial "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibitory activity.[1] Variations in substitutions on the indazole ring can then fine-tune the compound's selectivity and potency against specific kinases.

dot

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK) RTK->Signaling_Proteins P ERK ERK Signaling_Proteins->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Indazole_Inhibitor 3-Amino-1H-Indazole Derivative Indazole_Inhibitor->Signaling_Proteins Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generalized signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition by a 3-amino-1H-indazole derivative.

Comparative Antiproliferative Activity

The following tables summarize the in vitro anticancer activity of various 3-amino-1H-indazole derivatives against different cancer cell lines. The data is compiled from multiple sources, and direct comparison should be made with caution as experimental conditions may vary between studies. The activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Antiproliferative Activity of 3-Amino-1H-indazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 5-chloroK562 (Leukemia)1.90[2]
Compound B 5-fluoroA549 (Lung)>10[3]
Compound C 6-bromoMCF-7 (Breast)5.15[3]
Compound D UnsubstitutedHepG2 (Liver)3.32[1]
Compound E 5-(4-chlorophenyl)K562 (Leukemia)0.041-33.6[2]

Note: This table presents a selection of data from various sources to illustrate the range of activities observed for 3-amino-1H-indazole derivatives. Direct comparison between compounds is indicative and not absolute due to potential variations in experimental protocols.

Structure-Activity Relationship (SAR) Insights

While specific data for this compound is limited, general SAR trends for halogenated 3-amino-1H-indazoles can be inferred from the available literature:

  • Position of Halogen: The position of the halogen substituent on the indazole ring significantly impacts the kinase inhibitory profile and cellular activity.

  • Type of Halogen: The nature of the halogen (F, Cl, Br) can influence the compound's binding affinity and pharmacokinetic properties. Fluorine, due to its small size and high electronegativity, can form favorable interactions within the kinase active site and improve metabolic stability.

  • Multiple Halogenation: The presence of multiple halogen substituents, such as the 4,6-difluoro pattern, is expected to further enhance the compound's properties, potentially leading to increased potency and altered selectivity. This is a common strategy in medicinal chemistry to optimize lead compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of potential anticancer compounds.

In Vitro Antiproliferative (MTT) Assay

This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product.[4][5][6][7] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

dot

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate_1 Incubate (48-72h) add_compound->incubate_1 add_mtt Add MTT Reagent incubate_1->add_mtt incubate_2 Incubate (2-4h) add_mtt->incubate_2 solubilize Solubilize Formazan (e.g., with DMSO) incubate_2->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro antiproliferative MTT assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.[8][9][10]

Procedure:

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are combined in a reaction buffer in a microplate well.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.

    • Fluorescence-based Assay: Using a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

References

Validating the Efficacy of 3-Amino-4,6-difluoro-1H-indazole as a TAK1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitor 3-Amino-4,6-difluoro-1H-indazole against established inhibitors of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As a crucial node in inflammatory and cell survival pathways, TAK1 is a compelling target for therapeutic intervention in autoimmune diseases and cancer. This document outlines the presumed efficacy of this compound and compares it with known TAK1 inhibitors, supported by detailed experimental protocols for validation.

Comparative Efficacy of TAK1 Inhibitors

The following table summarizes the inhibitory potency of this compound (hypothetical values) and other known TAK1 inhibitors. The data is presented to facilitate a direct comparison of their biochemical and cellular activities.

InhibitorTypeTarget(s)IC50 (nM)Cellular Potency
This compound ATP-Competitive (Hypothesized)TAK115 (Hypothetical)Inhibition of p38/JNK phosphorylation
TakinibATP-CompetitiveTAK1, IRAK1/49.5Induces apoptosis in TNF-α stimulated cells[1][2][3]
5Z-7-OxozeaenolCovalentTAK1, VEGFR28Irreversibly inhibits TAK1 activity[4][5]
NG25Type IITAK1, MAP4K2149Suppresses KRAS-mutant colorectal cancer growth[6][7][8]
HS-276ATP-CompetitiveTAK12.5Ameliorates organ fibrosis[9]

TAK1 Signaling Pathway

TAK1 is a key mediator in the signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. Its activation leads to the downstream activation of the NF-κB and MAPK (p38 and JNK) pathways, which in turn regulate gene expression related to inflammation, cell survival, and proliferation. Inhibition of TAK1 is a promising strategy to block these pathological responses.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKK3/4/6/7 TAK1_complex->MKKs Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates to nucleus p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates p38_JNK->Gene_Expression Activate transcription factors Inhibitor 3-Amino-4,6-difluoro- 1H-indazole Inhibitor->TAK1_complex

TAK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ TR-FRET)

This assay is designed to measure the direct inhibition of TAK1 kinase activity by a test compound.

Workflow:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - TAK1/TAB1 Enzyme - Fluorescently Labeled Substrate - ATP - Test Compound Dilutions start->prepare_reagents mix Mix Enzyme, Substrate, and Test Compound prepare_reagents->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at RT (e.g., 60 min) initiate->incubate stop Stop Reaction & Add Detection Reagents (Tb-antibody) incubate->stop read Read TR-FRET Signal on Plate Reader stop->read analyze Analyze Data & Calculate IC50 read->analyze

Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation : Recombinant human TAK1/TAB1 complex is diluted in a kinase reaction buffer. A suitable substrate, such as a fluorescently labeled peptide derived from a known TAK1 substrate (e.g., MAP2K1), is also prepared in the same buffer. ATP solution is prepared at a concentration near the Km for TAK1. The test compound, this compound, is serially diluted to a range of concentrations.

  • Reaction Setup : The kinase, substrate, and test compound are added to the wells of a low-volume 384-well plate.

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period, typically 60 minutes.[10]

  • Detection : A solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added to stop the reaction and initiate the FRET signal.

  • Data Acquisition and Analysis : The plate is read on a TR-FRET-compatible plate reader. The ratio of the emission signals from the acceptor and donor fluorophores is calculated. The data is then normalized and fitted to a dose-response curve to determine the IC50 value of the inhibitor.

Cellular Assay: Western Blot for Downstream Target Phosphorylation

This assay validates the inhibitor's activity in a cellular context by measuring the phosphorylation of downstream targets of TAK1.

Methodology:

  • Cell Culture and Treatment : A suitable cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) is cultured to approximately 80% confluency. The cells are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation : The cells are stimulated with a known TAK1 activator, such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes) to induce TAK1 signaling.

  • Cell Lysis : The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of TAK1 downstream targets (e.g., phospho-p38, phospho-JNK) and total protein levels as loading controls.

  • Detection and Analysis : The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in the presence of the inhibitor indicates its efficacy.[9][11]

Conclusion

Based on the structural similarities to other known kinase inhibitors with a 3-amino-1H-indazole scaffold, it is plausible to hypothesize that this compound acts as a potent and selective inhibitor of TAK1. The proposed experimental workflows provide a clear path to validate this hypothesis and quantitatively assess its efficacy in comparison to established TAK1 inhibitors. The successful validation of this compound could position it as a promising candidate for further preclinical and clinical development in the treatment of inflammatory diseases and cancer.

References

A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized indazoles is a cornerstone of medicinal chemistry, with the 3-amino-1H-indazole scaffold featuring prominently in a variety of therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to 3-Amino-4,6-difluoro-1H-indazole, a molecule of interest for further chemical exploration and drug discovery. The presented methods are based on established chemical transformations for analogous structures, offering a practical framework for its laboratory-scale preparation.

Comparative Analysis of Synthesis Methods

Two primary synthetic strategies are proposed and compared: a direct cyclization from a fluorinated benzonitrile and a two-step approach involving reduction followed by cyclization. The following table summarizes the key parameters for each method, based on data from analogous reactions.

ParameterMethod 1: Direct CyclizationMethod 2: Reduction and Cyclization
Starting Material 2,4,6-Trifluorobenzonitrile2,4-Difluoro-6-nitrobenzonitrile
Key Reagents Hydrazine hydrate1. SnCl₂·2H₂O, HCl 2. NaNO₂, HCl
Number of Steps 12
Estimated Overall Yield 75-85%60-70%
Estimated Reaction Time 4-6 hours8-12 hours
Reaction Temperature Reflux (approx. 78-118 °C)1. 70 °C 2. 0-5 °C
Key Advantages Single step, potentially higher yieldMilder conditions for the final cyclization step
Potential Challenges Regioselectivity, potential for side reactionsMulti-step process, isolation of intermediate

Experimental Protocols

Method 1: Direct Cyclization of 2,4,6-Trifluorobenzonitrile

This method involves the direct reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate, where the ortho-fluorine atom is displaced, followed by an intramolecular cyclization. The reaction of ortho-fluorobenzonitriles with hydrazine hydrate is a well-established method for the synthesis of 3-amino-1H-indazoles.[1]

Experimental Protocol:

  • To a solution of 2,4,6-trifluorobenzonitrile (1.0 eq) in ethanol or n-butanol (10 mL/g of starting material), add hydrazine hydrate (3.0 eq).

  • The reaction mixture is heated to reflux (approximately 78 °C for ethanol, 118 °C for n-butanol) and stirred for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Method 2: Reduction of 2,4-Difluoro-6-nitrobenzonitrile and Subsequent Cyclization

This two-step method begins with the selective reduction of the nitro group of 2,4-difluoro-6-nitrobenzonitrile to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.

Step 1: Reduction of 2,4-Difluoro-6-nitrobenzonitrile

The reduction of an aromatic nitro group in the presence of other functional groups can be achieved using various reagents, with tin(II) chloride in hydrochloric acid being a common and effective method.

Experimental Protocol:

  • To a stirred solution of 2,4-difluoro-6-nitrobenzonitrile (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid.

  • The reaction mixture is heated to 70 °C and stirred for 2-4 hours, with reaction progress monitored by TLC or HPLC.

  • After completion, the mixture is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate.

  • The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-4,6-difluorobenzonitrile.

Step 2: Cyclization of 2-Amino-4,6-difluorobenzonitrile

The cyclization of the 2-aminobenzonitrile intermediate to the 3-aminoindazole can be achieved through diazotization followed by in situ cyclization.

Experimental Protocol:

  • Dissolve 2-amino-4,6-difluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

  • The reaction mixture is then carefully neutralized with a base (e.g., sodium bicarbonate) to induce cyclization.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Purification by recrystallization or column chromatography can be performed if necessary to yield pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthesis methods.

Method1 start 2,4,6-Trifluorobenzonitrile product This compound start->product Direct Cyclization reagent Hydrazine Hydrate (Ethanol/Butanol, Reflux)

Caption: Method 1: Direct one-step synthesis.

Method2 start 2,4-Difluoro-6-nitrobenzonitrile intermediate 2-Amino-4,6-difluorobenzonitrile start->intermediate Reduction (SnCl2/HCl) product This compound intermediate->product Diazotization & Cyclization

Caption: Method 2: Two-step synthesis pathway.

Conclusion

Both presented methods offer viable pathways for the synthesis of this compound. Method 1, the direct cyclization, is more atom-economical and involves a single step, which is advantageous for rapid synthesis. However, it may require careful optimization to control regioselectivity and minimize side products. Method 2, the two-step reduction and cyclization, provides a more controlled approach, with potentially easier purification of the intermediate. The choice between these methods will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for multi-step procedures. For initial exploratory synthesis, the direct cyclization (Method 1) may be preferred for its simplicity, while for larger-scale and more controlled production, the two-step approach (Method 2) might be more suitable. Further experimental validation is recommended to determine the optimal conditions and actual yields for the synthesis of this specific target molecule.

References

A Spectroscopic Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Amino-4,6-difluoro-1H-indazole with key structural analogues. Due to the limited availability of published experimental data for this compound, this comparison focuses on predicting its spectroscopic characteristics based on the analysis of well-characterized analogues. The data presented herein is compiled from various scholarly sources to offer an objective analysis of the influence of amino and fluoro substituents on the indazole scaffold.

The analogues selected for this comparison are:

  • 1H-Indazole : The parent heterocyclic system.

  • 3-Amino-1H-indazole : To illustrate the effect of the 3-amino group.

  • 4,6-Difluoro-3-methyl-1H-indazole : To demonstrate the impact of the 4,6-difluoro substitution pattern on a closely related C3-substituted indazole.

This guide is intended to serve as a valuable resource for the identification and characterization of novel fluorinated indazole derivatives in drug discovery and development.

Structural Relationships of Compared Indazoles

The following diagram illustrates the structural similarities and differences between the target compound and the analogues discussed in this guide.

G Structural Relationships of Compared Indazoles Target This compound (Target Compound - Data Not Available) Analog2 3-Amino-1H-indazole Target->Analog2 - 2F Analog3 4,6-Difluoro-3-methyl-1H-indazole Target->Analog3 - NH2 + CH3 Analog1 1H-Indazole (Parent Compound) Analog2->Analog1 - NH2 Analog3->Analog1 - 2F - CH3

Caption: A diagram showing the structural relationships between the target compound and its analogues.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H-indazole and its analogues.

¹H NMR Spectroscopic Data (ppm)
CompoundH3H4H5H6H7Other Signals (NH, NH₂, CH₃)Solvent
This compound Data Not Available
1H-Indazole[1]8.107.787.137.367.5813.1 (NH)DMSO-d₆
3-Amino-1H-indazole[2]7.556.787.056.9511.2 (NH), 5.5 (NH₂)DMSO-d₆
4,6-Difluoro-3-methyl-1H-indazole6.817.2112.9 (NH), 2.45 (CH₃)DMSO-d₆
¹³C NMR Spectroscopic Data (ppm)
CompoundC3C3aC4C5C6C7C7aOther Signals (CH₃)Solvent
This compound Data Not Available
1H-Indazole[1]134.8121.2120.9126.3120.9110.0140.0CDCl₃
3-Amino-1H-indazole[2]150.1116.8121.4111.4120.1108.5142.1DMSO-d₆
4,6-Difluoro-3-methyl-1H-indazole140.2118.0149.396.6159.297.4142.110.1 (CH₃)DMSO-d₆
¹⁹F NMR Spectroscopic Data (ppm)
CompoundF4F6Solvent
This compound
4,6-Difluoro-3-methyl-1H-indazole-119.5-114.7DMSO-d₆
Infrared (IR) and Mass Spectrometry (MS) Data
CompoundIR Key Absorptions (cm⁻¹)Mass Spec (m/z)
This compound Data Not AvailableData Not Available
1H-Indazole[1]3150 (N-H str.), 1620, 1510, 1460 (C=C, C=N str.)118 (M⁺), 91, 64
3-Amino-1H-indazole[2]3400, 3300 (N-H str., NH₂), 1630, 1580 (C=C, C=N str.)133 (M⁺), 105, 78
4,6-Difluoro-3-methyl-1H-indazole3200-2800 (N-H str.), 1634, 1512 (C=C, C=N str.)168 (M⁺), 167, 141

Experimental Protocols

The data cited in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), is used as the reference signal.

Infrared (IR) Spectroscopy

IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets or thin films. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecules.

Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the spectroscopic analysis of a novel compound like this compound.

G General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS IR IR Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation MS->Interpretation IR->Interpretation UVVis->Interpretation Reporting Data Reporting & Publication Interpretation->Reporting

Caption: A flowchart of the general workflow for spectroscopic analysis.

Discussion and Spectroscopic Predictions

¹H NMR: The introduction of the electron-donating amino group at the C3 position in 3-Amino-1H-indazole causes a general upfield shift of the aromatic protons compared to 1H-indazole , which is consistent with increased electron density in the benzene ring. For the target molecule, This compound , the two fluorine atoms at positions 4 and 6 are expected to exert a strong electron-withdrawing effect, leading to a downfield shift of the remaining aromatic protons (H5 and H7). The H5 proton would likely appear as a doublet of doublets due to coupling with both F4 and F6.

¹³C NMR: The amino group at C3 in 3-Amino-1H-indazole significantly deshields the C3 carbon (150.1 ppm) compared to the parent 1H-indazole (134.8 ppm)[1][2]. A similar deshielding effect is anticipated for This compound . The fluorine substitutions at C4 and C6 will cause a dramatic downfield shift for these carbons, as seen in 4,6-Difluoro-3-methyl-1H-indazole where C4 is at 149.3 ppm and C6 is at 159.2 ppm. The carbons directly bonded to fluorine will also exhibit large C-F coupling constants.

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated heterocycles. In 4,6-Difluoro-3-methyl-1H-indazole , the fluorine signals appear at -119.5 ppm (F4) and -114.7 ppm (F6). It is expected that the chemical shifts for This compound will be in a similar region, with potential shifts due to the different electronic nature of the amino group compared to the methyl group.

IR Spectroscopy: The IR spectrum of This compound is expected to show characteristic N-H stretching bands for the indazole NH and the primary amine (NH₂) in the region of 3200-3400 cm⁻¹. Strong C-F stretching absorptions are also anticipated, typically in the 1100-1300 cm⁻¹ range.

Mass Spectrometry: The mass spectrum of This compound should exhibit a molecular ion peak (M⁺) at m/z = 169. A common fragmentation pattern for indazoles involves the loss of N₂, which would result in a fragment at m/z = 141.

References

Comparative Analysis of 3-Amino-4,6-difluoro-1H-indazole in Kinase Inhibition: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, the selection of a core scaffold is a critical determinant of potency, selectivity, and overall drug viability. This guide provides a comprehensive comparison of 3-Amino-4,6-difluoro-1H-indazole, a key pharmacophore, against alternative heterocyclic scaffolds. This analysis is supported by experimental data on kinase cross-reactivity, offering valuable insights for researchers, scientists, and drug development professionals.

The 3-aminoindazole moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the kinase hinge region makes it a privileged scaffold in drug discovery. The strategic placement of fluorine atoms at the 4 and 6 positions of the indazole ring is intended to enhance potency and modulate physicochemical properties.

Understanding Cross-Reactivity: The Key to Selectivity

A critical aspect of kinase inhibitor development is understanding and optimizing its selectivity profile. Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to off-target effects and potential toxicity. Therefore, comprehensive profiling of an inhibitor's interactions across the human kinome is an essential step in preclinical development.

This guide will delve into the comparative cross-reactivity of this compound and its alternatives, providing a framework for informed scaffold selection.

Comparative Kinase Selectivity: Indazole vs. Alternative Scaffolds

While specific cross-reactivity data for the unsubstituted this compound is not extensively available in the public domain, we can infer its likely selectivity profile based on structurally related compounds and compare it with alternative kinase inhibitor scaffolds such as aminopyrazoles, aminoimidazoles, and aminotriazines.

A study directly comparing aminopyrazole and indazole-based inhibitors for c-Jun N-terminal Kinase 3 (JNK3) revealed significant differences in selectivity despite similar binding modes. The aminopyrazole series demonstrated over 2800-fold selectivity for JNK3 over the closely related p38 kinase, whereas the indazole-based inhibitors were potent inhibitors of both.[2] This highlights the profound impact of the core scaffold on the inhibitor's selectivity profile.

Table 1: Comparative Kinase Inhibition Profile of Indazole and Aminopyrazole Scaffolds against JNK3 and p38 [2]

ScaffoldCompound ExampleJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
Aminopyrazole SR-35767>20,000>2857
Indazole SR-37371230.25

The planarity of the aminopyrazole scaffold was suggested to be a key factor in its enhanced selectivity for JNK3.[2] This underscores the importance of subtle structural differences between scaffolds in achieving target specificity.

Aminoimidazole derivatives have also emerged as potent Src family kinase (SFK) inhibitors, with some compounds showing greater potency than the approved drug dasatinib in cellular assays.[3] The 4-aminoimidazole ring acts as an effective hinge-binder, analogous to the 3-aminoindazole core.[3]

The 3-amino-1,2,4-triazine scaffold is another alternative that has been successfully employed in the development of selective PDK1 inhibitors.[4]

The logical relationship for selecting a kinase inhibitor scaffold often involves a balance between on-target potency and selectivity against a panel of off-target kinases. This can be visualized as a decision-making workflow.

G Kinase Inhibitor Scaffold Selection Workflow Start Identify Target Kinase Scaffold_Selection Select Potential Scaffolds (e.g., Aminoindazole, Aminopyrazole) Start->Scaffold_Selection Synthesis Synthesize Compound Library Scaffold_Selection->Synthesis Potency_Assay Primary Screen: On-Target Potency Assay Synthesis->Potency_Assay Potent_Hits Identify Potent Hits Potency_Assay->Potent_Hits Selectivity_Screen Secondary Screen: Kinome-wide Selectivity Profiling Potent_Hits->Selectivity_Screen Analyze_Data Analyze Potency and Selectivity Data Selectivity_Screen->Analyze_Data Lead_Selection Select Lead Candidate with Optimal Profile Analyze_Data->Lead_Selection

Caption: Workflow for kinase inhibitor lead discovery.

Experimental Protocols for Cross-Reactivity Studies

To provide a practical framework for researchers, this section details the methodologies for two widely used kinase inhibitor profiling assays: the KINOMEscan® binding assay and the ADP-Glo™ kinase activity assay.

KINOMEscan® Assay Protocol

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Experimental Workflow:

G KINOMEscan® Experimental Workflow Compound Test Compound (e.g., this compound) Incubation Incubation of Compound, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Capture Capture of Kinase-Ligand Complex on Solid Support Incubation->Capture Wash Wash to Remove Unbound Components Capture->Wash Quantification Quantification of Bound Kinase via qPCR of DNA tag Wash->Quantification Analysis Data Analysis: % of Control Quantification->Analysis

Caption: KINOMEscan® assay workflow.

Methodology:

  • Assay Components: The assay consists of a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competitive Binding: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Interpretation: The results are typically expressed as a percentage of the control (DMSO vehicle), with a lower percentage indicating a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined.

ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:

G ADP-Glo™ Kinase Assay Workflow Kinase_Reaction Kinase Reaction: Kinase, Substrate, ATP, and Test Compound ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->ADP_Glo_Reagent Terminate_Deplete Terminate Kinase Reaction and Deplete Remaining ATP ADP_Glo_Reagent->Terminate_Deplete Kinase_Detection_Reagent Add Kinase Detection Reagent Terminate_Deplete->Kinase_Detection_Reagent Convert_ADP Convert ADP to ATP Kinase_Detection_Reagent->Convert_ADP Luminescence Measure Luminescence (Luciferase/Luciferin Reaction) Convert_ADP->Luminescence

Caption: ADP-Glo™ assay workflow.

Methodology:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any unconsumed ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the resulting luminescence is measured with a luminometer. The light output is proportional to the kinase activity.

Conclusion

The 3-aminoindazole scaffold remains a cornerstone in the design of potent kinase inhibitors. The addition of difluoro substitutions at the 4 and 6 positions is a rational strategy to potentially enhance activity and modulate drug-like properties. However, a thorough understanding of the cross-reactivity profile is paramount for the development of safe and effective therapeutics.

This guide has provided a comparative overview of the 3-aminoindazole scaffold against viable alternatives, supported by available experimental data. The detailed protocols for key cross-reactivity assays offer a practical resource for researchers to generate crucial selectivity data for their compounds. By carefully considering the on-target potency and the off-target profile, researchers can make more informed decisions in the critical early stages of drug discovery, ultimately leading to the development of the next generation of targeted therapies.

References

Benchmarking the 3-Amino-1H-indazole Scaffold: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1H-indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, particularly those targeting key enzymes in oncology pathways such as FLT3, PDGFRα, c-Kit, and BCR-ABL. These inhibitors often function as "type II" inhibitors, binding to the inactive "DFG-out" conformation of the kinase domain. This guide provides a comparative analysis of the 3-amino-1H-indazole scaffold against established kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutics.

While this guide focuses on the broader 3-amino-1H-indazole class due to the availability of public data, we will also discuss the potential implications of substitutions, such as the 4,6-difluoro pattern, on inhibitor activity based on structure-activity relationship (SAR) studies.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of representative 3-amino-1H-indazole derivatives against key kinases, benchmarked against well-established inhibitors. It is important to note that direct quantitative data for 3-Amino-4,6-difluoro-1H-indazole was not available in the public domain at the time of this publication. The presented data for the indazole scaffold is derived from closely related analogs.

Compound/ScaffoldTarget Kinase(s)IC50 / EC50 (nM)Reference Compound(s)IC50 of Reference (nM)
3-Amino-1H-indazole-6-yl-benzamide (Cpd 4) [1]FLT3<1Midostaurin, Sorafenib11, 28
PDGFRα (T674M)8Imatinib>10,000
c-Kit (T670I)150Sunitinib50
AKE-72 (3-aminoindazole derivative) [2]BCR-ABL (WT)<0.5Imatinib, Ponatinib250, 0.51
BCR-ABL (T315I)9Ponatinib1.28
FLT3Potent InhibitionQuizartinib1.1
c-KitPotent InhibitionSunitinib50

Potent inhibition was observed, though specific IC50 values were not provided in a comparative format in the initial screen.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of kinase inhibitor potency. Below are representative protocols for in vitro kinase activity assays commonly used in the characterization of 3-amino-1H-indazole derivatives and other kinase inhibitors.

In Vitro Kinase Assay for FLT3 (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase.

Materials:

  • FLT3 Kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound)

  • Staurosporine (positive control)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor (e.g., Staurosporine) in DMSO. Further dilute in Kinase Buffer A to a 3x final concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a solution of FLT3 kinase and Eu-labeled anti-tag antibody in Kinase Buffer A at 3x the final desired concentration.

  • Tracer Preparation: Prepare a solution of the kinase tracer in Kinase Buffer A at 3x the final desired concentration.

  • Assay Assembly: In a 384-well plate, add 5 µL of the diluted test compound, followed by 5 µL of the kinase/antibody mixture.

  • Initiation of Binding: Add 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

In Vitro Kinase Assay for BCR-ABL (Solid-Phase Assay)

This assay measures the phosphorylation of a substrate by the kinase in cell extracts.

Materials:

  • K562 cell line (BCR-ABL positive)

  • Cell lysis buffer

  • GST-CrkL substrate immobilized on agarose beads

  • Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Test compound

  • Anti-phosphotyrosine antibody

  • Secondary antibody with a fluorescent reporter

  • 96-well filter plates

Procedure:

  • Cell Lysate Preparation: Culture K562 cells and prepare cell extracts using a suitable lysis buffer. Determine the protein concentration of the lysate.

  • Assay Setup: Add the GST-CrkL agarose beads to the wells of a 96-well filter plate.

  • Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (e.g., Imatinib) to the wells.

  • Kinase Reaction: Add the K562 cell lysate and ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Wash the beads multiple times with wash buffer to remove ATP and cell lysate.

  • Antibody Incubation: Add the anti-phosphotyrosine primary antibody and incubate. Follow with washing steps and then add the fluorescently labeled secondary antibody.

  • Detection: After final washes, measure the fluorescence in each well using a plate reader.

  • Data Analysis: Determine the level of phosphorylation for each compound concentration relative to the control and calculate the IC50 value.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental steps is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: In Vitro Kinase Inhibition Assay prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) reaction Set up Kinase Reaction (Incubate components) prep->reaction 1. Mix detection Detect Kinase Activity (e.g., Phosphorylation) reaction->detection 2. Measure analysis Data Analysis (Calculate IC50) detection->analysis 3. Quantify

A generalized workflow for an in vitro kinase inhibition assay.

FLT3_Signaling cluster_downstream Downstream Signaling Cascades FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Receptor Dimerization FLT3->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation STAT5 STAT5 Autophosphorylation->STAT5 PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Simplified FLT3 signaling pathway upon ligand binding.

BCR_ABL_Signaling cluster_downstream Key Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK_STAT JAK/STAT BCR_ABL->JAK_STAT Adhesion Altered Cell Adhesion BCR_ABL->Adhesion RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Apoptosis Inhibition of Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis JAK_STAT->Proliferation

Major signaling pathways activated by the BCR-ABL oncoprotein.

Conclusion and Future Directions

The 3-amino-1H-indazole scaffold represents a versatile and potent core for the development of kinase inhibitors targeting critical cancer pathways. As demonstrated by the comparative data, derivatives of this scaffold exhibit nanomolar to sub-nanomolar potency against key kinases such as FLT3 and BCR-ABL, often outperforming or showing comparable activity to established drugs, especially against resistant mutants.

The specific contribution of a 4,6-difluoro substitution pattern on the indazole ring to the inhibitory activity and selectivity profile remains to be publicly detailed. Generally, fluorine substitution can influence a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7] Further SAR studies are warranted to elucidate the precise impact of these substitutions.

Researchers and drug developers are encouraged to utilize the provided protocols and pathway information as a foundation for their own investigations into novel 3-amino-1H-indazole-based inhibitors. Future work should focus on synthesizing and profiling a broader range of substituted indazoles, including the 4,6-difluoro analog, to build a comprehensive understanding of their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Amino-4,6-difluoro-1H-indazole is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following instructions are based on general best practices for chemical waste management and information from safety data sheets (SDS) of structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of your material for the most accurate and comprehensive disposal information.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling the compound as a powder or if dust is generated, a NIOSH-approved respirator is recommended.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

II. Waste Identification and Categorization

Properly categorize the waste to ensure it is disposed of according to institutional and regulatory guidelines.

  • Unused or Expired Pure Compound: This should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, gloves, and empty containers, should also be disposed of as hazardous waste.

  • Solutions: Solutions containing this compound must be collected and disposed of as liquid hazardous waste. Do not pour down the drain.[1]

III. Step-by-Step Disposal Procedure

For Solid Waste (Pure Compound and Contaminated Materials):

  • Collection: Carefully sweep up any solid waste, avoiding dust generation.[1][2] For larger quantities, use appropriate tools to collect the material.

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.[1][2] A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Harmful," "Irritant").

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

For Liquid Waste (Solutions):

  • Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

  • Containerization and Labeling: Use a labeled container as described for solid waste. If the solution contains other hazardous components, list all constituents on the label.

  • Storage: Store the liquid waste container in secondary containment to prevent spills and in the designated hazardous waste area.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste Containing This compound B Is the waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated labware) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Collect in a labeled, sealed, chemically compatible container C->E D->E F Label as 'Hazardous Waste' with full chemical name and hazards E->F G Store in a designated hazardous waste accumulation area F->G H Arrange for pickup by Environmental Health & Safety (EHS) G->H

Caption: Decision workflow for the safe disposal of this compound waste.

V. Quantitative Data Summary

As no specific Safety Data Sheet for this compound was found, a quantitative data table cannot be provided. It is essential to refer to the supplier-specific SDS for details on toxicity, exposure limits, and other quantitative safety information.

Data PointValueReference
Acute Toxicity (Oral)Data not available-
Skin Corrosion/IrritationData not available-
Serious Eye Damage/IrritationData not available-
Specific Target Organ ToxicityData not available-

Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations established by your institution's Environmental Health and Safety (EHS) department and consult the Safety Data Sheet for the specific material you are using. Disposal of contents and container should be in accordance with local, regional, national, and international regulations.[1]

References

Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides immediate safety and logistical information for handling 3-Amino-4,6-difluoro-1H-indazole based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, all personnel must handle this compound with the assumption that it presents similar hazards to related amino-fluoro-indazoles, which include potential skin, eye, and respiratory irritation, and harm if swallowed.

This guide is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this information with a comprehensive risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

    • Before starting work, verify that all necessary PPE is available and in good condition.

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • Avoid the formation of dust when handling the solid material.[1]

    • Use appropriate tools (e.g., spatulas) for transferring the compound.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[1][2]

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact the appropriate emergency response team.

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][2]

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_safety Ensure Eyewash/Safety Shower Accessibility prep_hood->prep_safety handle_transfer Transfer Compound Inside Fume Hood prep_safety->handle_transfer handle_seal Keep Container Sealed When Not in Use handle_transfer->handle_seal spill_evacuate Evacuate Area handle_transfer->spill_evacuate handle_wash Wash Hands and Exposed Skin After Handling handle_seal->handle_wash disp_collect Collect Waste in Labeled, Sealed Container handle_wash->disp_collect disp_dispose Dispose Through Approved Hazardous Waste Facility disp_collect->disp_dispose spill_assess Assess Spill Size spill_evacuate->spill_assess spill_small Handle Small Spill with Appropriate PPE spill_assess->spill_small Small spill_large Contact Emergency Response for Large Spill spill_assess->spill_large Large spill_cleanup Clean Spill Area spill_small->spill_cleanup spill_cleanup->disp_collect

Caption: Workflow for Safe Handling and Disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.